SB 268262
Description
Properties
IUPAC Name |
N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-12-5-3-4-6-14(12)20(2)17(22)13-7-8-16(15(11-13)21(23)24)27(25)18-19-9-10-26-18/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHLPJQQPOMPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217438-17-0 | |
| Record name | 217438-17-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of SB 268262
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 268262 is a potent and selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the CGRP receptor and the subsequent effects on intracellular signaling. This guide includes a summary of its biological activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and the CGRP Receptor
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely distributed in the central and peripheral nervous systems. It plays a significant role in a variety of physiological processes, including vasodilation, neurogenic inflammation, and pain transmission. The biological effects of CGRP are mediated through its interaction with the CGRP receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).
This compound is a small molecule antagonist that selectively targets the CGRP receptor, thereby inhibiting the downstream effects of CGRP. Its development has been instrumental in elucidating the physiological roles of CGRP and has paved the way for the development of a new class of therapeutics, particularly for the treatment of migraine.
Core Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of the CGRP receptor. By binding to the receptor, this compound prevents the endogenous ligand, CGRP, from binding and initiating the intracellular signaling cascade.
CGRP Receptor Signaling
The CGRP receptor is primarily coupled to the Gαs subunit of the heterotrimeric G-protein. Upon activation by CGRP, the following signaling pathway is initiated:
-
Gαs Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A.
-
Downstream Effects: PKA then phosphorylates various downstream targets, leading to the physiological effects of CGRP, such as vasodilation and modulation of neuronal excitability.
This compound, by blocking the initial binding of CGRP, effectively inhibits this entire signaling cascade, leading to a reduction in cAMP production and the subsequent downstream effects.
Quantitative Biological Activity
The potency of this compound has been determined through various in vitro assays. The following table summarizes the key quantitative data for its biological activity.
| Assay Type | Cell Line/Preparation | Parameter | Value (nM) | Reference |
| Radioligand Binding Assay | SK-N-MC Cell Membranes | IC50 ([125I]CGRP inhibition) | 0.24 | Aiyar et al., 2001 |
| Functional Assay | SK-N-MC Cell Membranes | IC50 (CGRP-activated adenylyl cyclase inhibition) | 0.83 | Aiyar et al., 2001 |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies in the field.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
SK-N-MC cell membranes (or other cells endogenously or recombinantly expressing the CGRP receptor)
-
[125I]-hCGRP (radioligand)
-
This compound (test compound)
-
Unlabeled CGRP (for non-specific binding determination)
-
Binding Buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Cell membranes (typically 10-20 µg of protein per well)
-
This compound at various concentrations (for competition curve) or unlabeled CGRP (for non-specific binding) or buffer (for total binding).
-
[125I]-hCGRP at a final concentration near its Kd.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency of this compound by measuring its ability to inhibit CGRP-stimulated cAMP production.
Materials:
-
SK-N-MC cells (or other suitable cell line)
-
This compound (test compound)
-
CGRP (agonist)
-
IBMX (phosphodiesterase inhibitor)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Seed cells in a 96-well plate and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound in the presence of IBMX for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of CGRP (typically the EC80) for a defined period (e.g., 10-15 minutes).
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method and a compatible plate reader.
-
Plot the percentage of inhibition of the CGRP response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Selectivity Profile
Conclusion
This compound is a highly potent and selective antagonist of the CGRP receptor. Its mechanism of action involves the competitive inhibition of CGRP binding, leading to the suppression of the Gαs-adenylyl cyclase-cAMP signaling pathway. The quantitative data from in vitro assays confirm its sub-nanomolar to low nanomolar potency. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and other CGRP receptor antagonists. The high selectivity of this class of compounds underscores their potential as targeted therapeutics. Further research into the detailed binding kinetics and in vivo pharmacology of this compound will continue to enhance our understanding of its therapeutic potential.
An In-Depth Technical Guide to SB 268262: A Selective CGRP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 268262 is a potent and selective, non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) type 1 receptor. This document provides a comprehensive technical overview of its chemical structure, properties, and pharmacological profile. It includes detailed summaries of its mechanism of action, key experimental data, and the signaling pathways it modulates. Methodologies for relevant in vitro assays are also described to facilitate further research and development.
Chemical Structure and Properties
This compound is a small molecule antagonist designed to block the action of CGRP, a neuropeptide implicated in the pathophysiology of migraine and other neurovascular disorders.
Chemical Structure:
-
IUPAC Name: N-Methyl-N-(2-methylphenyl)-3-nitro-4-(2-thiazolylsulfinyl)benzamide[1]
-
SMILES: O=S(C2=NC=CS2)C1=CC=C(C(N(C)C3=CC=CC=C3C)=O)C=C1--INVALID-LINK--=O[2][3]
Physicochemical Properties:
| Property | Value | Reference |
| Purity | ≥99% (HPLC) | [2][3] |
| Solubility | Soluble to 50 mM in DMSO | [4] |
| Storage | Store at room temperature | [2][4] |
Mechanism of Action
This compound functions as a selective antagonist of the CGRP receptor, specifically the CGRP1 subtype. The CGRP receptor is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1). CGRP, a 37-amino acid neuropeptide, is a potent vasodilator and is involved in nociceptive transmission. Elevated levels of CGRP are associated with migraine attacks.
By binding to the CGRP receptor, this compound competitively inhibits the binding of CGRP, thereby blocking its downstream signaling cascades. This antagonism prevents the physiological effects of CGRP, such as vasodilation and neurogenic inflammation, which are key contributors to migraine pain.
Pharmacological Data
The pharmacological activity of this compound has been characterized through various in vitro assays, primarily focusing on its ability to inhibit CGRP binding and function.
| Assay | Cell Line/System | IC₅₀ Value | Reference |
| [¹²⁵I]CGRP Binding Inhibition | SK-N-MC cell membranes | 0.24 nM | [3][4] |
| CGRP-activated Adenylyl Cyclase Stimulation Inhibition | SK-N-MC cell membranes | 0.83 nM | [3][4] |
These low nanomolar IC₅₀ values demonstrate the high potency of this compound in blocking the CGRP receptor.
Signaling Pathways
The binding of CGRP to its receptor primarily activates the Gαs subunit of the associated G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and other cellular responses. This compound blocks this entire cascade at its inception by preventing the initial CGRP binding.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize CGRP receptor antagonists like this compound. These protocols are based on standard methodologies employed in the field.
Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CGRP receptor.
Objective: To determine the binding affinity (Ki) of this compound for the CGRP receptor.
Materials:
-
SK-N-MC cell membranes (or other cells endogenously expressing the CGRP receptor)
-
[¹²⁵I]-hCGRP (radioligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA, and protease inhibitors)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize SK-N-MC cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane suspension
-
A fixed concentration of [¹²⁵I]-hCGRP
-
Varying concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled CGRP for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
CGRP-Stimulated Adenylyl Cyclase Assay
This functional assay measures the ability of a compound to inhibit the CGRP-induced production of cAMP.
Objective: To determine the functional potency (IC₅₀) of this compound in blocking CGRP receptor signaling.
Materials:
-
SK-N-MC cells (or other suitable cell line)
-
CGRP
-
This compound
-
Cell culture medium
-
Stimulation buffer (containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation)
-
cAMP assay kit (e.g., ELISA, HTRF)
Procedure:
-
Cell Culture: Culture SK-N-MC cells to an appropriate confluency in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period.
-
Stimulation: Add a fixed concentration of CGRP to the wells to stimulate adenylyl cyclase activity.
-
Incubation: Incubate the plate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in each well using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
Conclusion
This compound is a valuable research tool for investigating the role of CGRP in various physiological and pathological processes. Its high potency and selectivity for the CGRP1 receptor make it a suitable candidate for preclinical studies related to migraine and other CGRP-mediated conditions. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of CGRP receptor antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology of SB-273779, a nonpeptide calcitonin gene-related peptide 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of novel alpha-Calcitonin Gene-Related Peptide (CGRP) receptor peptide antagonists that are selective for human CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
In-Depth Technical Guide to the Function of SB 268262
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 268262 is a potent and selective, non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor 1. This document provides a comprehensive technical overview of its function, mechanism of action, and pharmacological properties. It includes a summary of its binding and functional activities, detailed experimental methodologies, and visual representations of its role in cellular signaling and experimental workflows. This guide is intended to serve as a resource for researchers investigating the CGRP system and for professionals involved in the development of therapeutics targeting this pathway.
Core Function and Mechanism of Action
This compound functions as a competitive antagonist at the CGRP receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). The primary mechanism of action of this compound is the inhibition of CGRP-mediated signaling. In its native state, the binding of CGRP to its receptor activates the associated Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). This compound competitively blocks the binding of CGRP to the receptor, thereby preventing the downstream signaling cascade.
Quantitative Pharmacological Data
The potency and activity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Binding Affinity |
| Parameter |
| IC50 |
| Kb |
| Functional Antagonism |
| Parameter |
| IC50 |
Signaling Pathway
The signaling pathway inhibited by this compound is a canonical GPCR cascade. The following diagram illustrates the mechanism of CGRP receptor activation and its blockade by this compound.
SB 268262: A Technical Guide to its In Vitro and In Vivo Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 268262 is a potent and selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor 1. CGRP is a widely distributed neuropeptide implicated in a variety of physiological processes, including vasodilation, neurogenic inflammation, and pain transmission. Its role in the pathophysiology of migraine has led to the development of CGRP receptor antagonists as a major therapeutic strategy. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways.
In Vitro Studies
The in vitro activity of this compound has been primarily characterized through receptor binding and functional assays, predominantly utilizing the human neuroblastoma cell line SK-N-MC, which endogenously expresses the CGRP receptor.
Quantitative Data Summary
| Assay Type | Cell Line | Radioligand | Parameter | Value (nM) | Reference |
| Receptor Binding | SK-N-MC Membranes | [125I]CGRP | IC50 | 0.24 | |
| Functional Assay (Adenylyl Cyclase Stimulation) | SK-N-MC Membranes | - | IC50 | 0.83 | |
| Receptor Binding | SK-N-MC Membranes | [125I]hCGRP | pKi | 7.8 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A pKi of 7.8 corresponds to a Ki of approximately 15.8 nM.
Experimental Protocols
1. CGRP Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled CGRP analog from its receptor.
-
Cell Culture and Membrane Preparation:
-
Human neuroblastoma SK-N-MC cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.
-
-
Binding Assay Protocol:
-
Membrane homogenates are incubated with the radioligand, typically [125I]CGRP, in the presence of varying concentrations of this compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
Data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. CGRP-Stimulated Adenylyl Cyclase Assay
This functional assay assesses the ability of a compound to inhibit the downstream signaling cascade initiated by CGRP binding to its receptor, which involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
-
Assay Principle: CGRP receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. An antagonist will inhibit this CGRP-induced cAMP production.
-
Protocol:
-
SK-N-MC cell membranes are incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
Varying concentrations of this compound are added to the membranes, followed by a fixed concentration of CGRP to stimulate adenylyl cyclase.
-
The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature.
-
The reaction is terminated, and the amount of cAMP produced is quantified, typically using a competitive binding assay or a commercially available cAMP assay kit.
-
The IC50 value is determined by plotting the percentage of inhibition of CGRP-stimulated cAMP production against the concentration of this compound.
-
In Vivo Studies
Currently, there is a limited amount of publicly available in vivo data specifically for this compound. However, based on the known pharmacology of CGRP receptor antagonists, the following experimental models and expected outcomes can be described.
Potential In Vivo Models
-
Models of Migraine:
-
Nitroglycerin (NTG)-induced hyperalgesia: In this model, systemic administration of NTG, a nitric oxide donor, induces a state of hyperalgesia in rodents, mimicking some aspects of migraine. The efficacy of this compound would be assessed by its ability to reverse or prevent this hyperalgesia.
-
Electrical stimulation of the trigeminal ganglion: This model involves the electrical stimulation of the trigeminal ganglion, which leads to the release of CGRP and subsequent vasodilation of meningeal arteries, a key event in migraine pathophysiology. The effect of this compound would be measured by its ability to inhibit this vasodilation.
-
-
Pharmacokinetic Studies:
-
To determine the pharmacokinetic profile of this compound, the compound would be administered to laboratory animals (e.g., rats, mice) via different routes (e.g., intravenous, oral).
-
Blood samples would be collected at various time points, and the concentration of this compound in the plasma would be measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and volume of distribution (Vd), would be calculated.
-
Expected In Vivo Effects
Based on its in vitro potency as a CGRP receptor antagonist, this compound is expected to demonstrate efficacy in animal models of migraine by blocking the effects of CGRP. This would manifest as a reduction in pain-related behaviors and inhibition of CGRP-induced vasodilation. The pharmacokinetic profile would determine the dosing regimen required to maintain therapeutic concentrations in vivo.
Signaling Pathways and Experimental Workflows
CGRP Receptor Signaling Pathway
The binding of CGRP to its G-protein coupled receptor (GPCR) initiates a signaling cascade that primarily involves the activation of adenylyl cyclase.
Caption: CGRP receptor signaling cascade.
Experimental Workflow for In Vitro Characterization
The following workflow outlines the key steps in the in vitro evaluation of a CGRP receptor antagonist like this compound.
Caption: In vitro characterization workflow.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of CGRP. Its high potency and selectivity for the CGRP receptor, as demonstrated in in vitro studies, make it a suitable candidate for further in vivo investigations. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of CGRP receptor antagonism. Further research is warranted to fully characterize the in vivo pharmacokinetic and pharmacodynamic properties of this compound.
Pharmacological Profile of SB-268262: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-268262 is a selective, non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor 1. CGRP is a 37-amino acid neuropeptide that plays a significant role in various physiological and pathophysiological processes, including migraine, neurogenic inflammation, congestive heart failure, and diabetes.[1] The development of small molecule CGRP receptor antagonists like SB-268262 has been crucial for investigating the therapeutic potential of targeting the CGRP pathway. This document provides a comprehensive overview of the pharmacological properties of SB-268262, including its binding affinity, functional activity, and the experimental methodologies used for its characterization.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for SB-268262 and a closely related analog, SB-273779.
| Compound | Assay | Cell Line/Tissue | Parameter | Value | Reference |
| SB-268262 | [125I]CGRP Binding | SK-N-MC cell membranes | IC50 | 0.24 nM | |
| SB-268262 | CGRP-activated Adenylyl Cyclase | SK-N-MC cell membranes | IC50 | 0.83 nM | |
| SB-273779 | [125I]CGRP Binding | SK-N-MC cells | Ki | 310 ± 40 nM | [1] |
| SB-273779 | [125I]CGRP Binding | Human cloned CGRP1 Receptor | Ki | 250 ± 15 nM | [1] |
| SB-273779 | CGRP-activated Adenylyl Cyclase | SK-N-MC cells | IC50 | 390 ± 10 nM | [1] |
| SB-273779 | CGRP-activated Adenylyl Cyclase | Recombinant human CGRP Receptors | IC50 | 210 ± 16 nM | [1] |
Mechanism of Action and Signaling Pathway
SB-268262 exerts its pharmacological effects by competitively antagonizing the CGRP receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to its receptor typically leads to the activation of adenylyl cyclase through the Gαs subunit, resulting in an increase in intracellular cyclic AMP (cAMP) levels. SB-268262 blocks this signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize CGRP receptor antagonists like SB-268262, based on protocols for the closely related compound SB-273779.[1]
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
Detailed Protocol:
-
Membrane Preparation: Membranes from SK-N-MC cells (a human neuroblastoma cell line endogenously expressing CGRP receptors) are prepared by homogenization and centrifugation.
-
Incubation: The cell membranes are incubated with a fixed concentration of [125I]CGRP (the radioligand) and varying concentrations of the test compound (SB-268262). The incubation is typically carried out at room temperature for a sufficient time to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. Non-linear regression analysis is used to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This assay measures the ability of a compound to inhibit the CGRP-stimulated production of cAMP, providing a measure of its functional antagonist activity.
Detailed Protocol:
-
Cell Culture: SK-N-MC cells are cultured to an appropriate density.
-
Pre-incubation: The cells are pre-incubated with various concentrations of SB-268262 for a defined period.
-
Stimulation: The cells are then stimulated with a fixed concentration of CGRP to induce adenylyl cyclase activity and cAMP production.
-
Lysis and Extraction: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of SB-268262. Non-linear regression analysis is used to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the CGRP-stimulated cAMP production.
Pharmacokinetics and Pharmacodynamics
Selectivity Profile
The selectivity of a drug candidate is a critical aspect of its pharmacological profile, as off-target effects can lead to undesirable side effects. For the related compound SB-273779, selectivity was assessed against a panel of other receptors. At a concentration of 3 µM, SB-273779 showed no significant affinity for calcitonin, endothelin, angiotensin II, and α-adrenergic receptors.[1] It also did not inhibit the activity of forskolin (B1673556) and pituitary adenylate cyclase-activating polypeptide, indicating its specificity for the CGRP signaling pathway.[1] A comprehensive selectivity screen for SB-268262 against a broader panel of receptors is not publicly available.
Conclusion
SB-268262 is a potent and selective non-peptide antagonist of the CGRP1 receptor. Its ability to inhibit both CGRP binding and subsequent adenylyl cyclase activation has been well-characterized in vitro. While detailed pharmacokinetic and comprehensive in vivo and selectivity data are limited in publicly accessible literature, the available information, particularly in conjunction with data from the closely related compound SB-273779, strongly supports its utility as a valuable research tool for investigating the physiological and pathological roles of CGRP. Further studies would be beneficial to fully elucidate its in vivo disposition and broader selectivity profile.
References
Navigating the Preclinical Safety and Toxicity Landscape of CGRP Receptor Antagonists: A Technical Guide Featuring SB 268262
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists has marked a significant advancement in the treatment of migraines. While several molecules in this class have progressed to clinical use, many, like the potent and selective antagonist SB 268262, remain crucial tools for preclinical research. This technical guide provides an in-depth overview of the safety and toxicity profile of CGRP receptor antagonists, with a specific focus on the available data for this compound. Due to the limited public information on dedicated safety studies for this compound, this document broadens its scope to include class-wide data for small molecule CGRP antagonists (gepants). This approach offers a comprehensive framework for researchers and drug development professionals to understand the potential safety and toxicity considerations associated with targeting the CGRP pathway. The guide summarizes quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows.
Introduction to this compound and the CGRP Pathway
This compound is a selective, non-peptide antagonist of the CGRP receptor. It has been instrumental in elucidating the role of CGRP in various physiological and pathophysiological processes, particularly in the context of pain and neurogenic inflammation. CGRP is a 37-amino acid neuropeptide that is widely distributed in the central and peripheral nervous systems. Its primary receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). Activation of the CGRP receptor initiates a signaling cascade, primarily through the adenylyl cyclase pathway, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling is implicated in vasodilation, neurogenic inflammation, and pain transmission, all of which are key components in the pathophysiology of migraine.
Signaling Pathway of CGRP and its Antagonism
The following diagram illustrates the canonical CGRP signaling pathway and the mechanism of action for antagonists like this compound.
Preclinical Safety and Toxicity Profile of CGRP Receptor Antagonists
While specific, publicly available safety and toxicity data for this compound is scarce, the broader class of small molecule CGRP antagonists (gepants) has undergone extensive preclinical evaluation. These studies are designed to identify potential target organs for toxicity, determine a safe starting dose for clinical trials, and understand the overall risk profile of the compound.
General Toxicity Studies
General toxicity studies are conducted in both rodent and non-rodent species to assess the overall effects of the drug on the animal. These studies typically involve repeat-dose administration over various durations (e.g., 28 days, 3 months, 6 months).
Table 1: Summary of Potential Findings in General Toxicity Studies for CGRP Receptor Antagonists (Class Data)
| Species | Duration | Route of Administration | Key Observations | Potential Target Organs |
| Rat | Up to 6 months | Oral (gavage) | Generally well-tolerated. At high doses, potential for mild liver enzyme elevations. | Liver (at high multiples of clinical exposure) |
| Dog/Monkey | Up to 9 months | Oral (capsule) | Generally well-tolerated. Some compounds in the class have shown gastrointestinal effects at high doses. | Gastrointestinal Tract |
Disclaimer: This table represents a composite of potential findings for the gepant class and is not specific to this compound.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for adverse effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
Table 2: Summary of Safety Pharmacology Endpoints for CGRP Receptor Antagonists (Class Data)
| System | Assay | Key Findings |
| Cardiovascular | In vitro hERG assay | Low potential for QT prolongation. |
| In vivo telemetry in conscious animals (e.g., dogs, monkeys) | No significant effects on blood pressure, heart rate, or ECG parameters at therapeutic doses. | |
| Central Nervous System | Functional Observational Battery (FOB) or Irwin Test in rats | No significant central nervous system adverse effects.[1] |
| Respiratory | Whole-body plethysmography in conscious rats | No significant effects on respiratory rate or tidal volume. |
Disclaimer: This table represents a composite of potential findings for the gepant class and is not specific to this compound.
Genetic Toxicology
A battery of in vitro and in vivo tests is conducted to assess the potential for the drug to cause genetic damage.
Table 3: Summary of Genetic Toxicology Assays for CGRP Receptor Antagonists (Class Data)
| Assay | Purpose | Typical Result for Class |
| Bacterial Reverse Mutation Assay (Ames test) | Assesses potential for point mutations. | Negative |
| In vitro Chromosomal Aberration Assay (e.g., in human lymphocytes) | Assesses potential for chromosomal damage. | Negative |
| In vivo Micronucleus Test (e.g., in rodent bone marrow) | Assesses for chromosomal damage in a whole animal system. | Negative |
Disclaimer: This table represents a composite of potential findings for the gepant class and is not specific to this compound.
Experimental Protocols
Detailed experimental protocols for the safety and toxicity assessment of a specific compound like this compound are typically proprietary. However, the following sections describe standard methodologies used in the preclinical development of small molecule drugs, which would be applicable.
General Workflow for Preclinical Safety Assessment
The diagram below outlines a typical workflow for the preclinical safety assessment of a new chemical entity.
References
The Role of SB 268262 in Elucidating Migraine Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms, affecting a significant portion of the global population. Central to its pathophysiology is the activation of the trigeminovascular system and the subsequent release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP). CGRP is a potent vasodilator and is considered a key mediator of neurogenic inflammation and pain transmission in migraine. The development of CGRP receptor antagonists has revolutionized migraine therapy. SB 268262 is a selective, non-peptide antagonist of the CGRP receptor, serving as a critical pharmacological tool for the preclinical investigation of the CGRP pathway's role in migraine. This guide provides an in-depth overview of this compound, its mechanism of action, and its application in relevant experimental models for migraine research.
Pharmacological Profile and Mechanism of Action
This compound functions as a high-affinity, selective antagonist at the CGRP receptor, which is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). By binding to this receptor, this compound competitively inhibits the binding of CGRP, thereby blocking its downstream signaling cascade. The primary signaling pathway initiated by CGRP involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This compound effectively attenuates this CGRP-mediated signal transduction. Its high selectivity allows researchers to specifically probe CGRP-mediated pathways without significantly affecting other related receptors, such as those for amylin or adrenomedullin.[1]
Quantitative In Vitro Data
The potency of this compound has been characterized in cell-based assays, primarily using the human neuroblastoma cell line SK-N-MC, which endogenously expresses CGRP receptors.
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Radioligand Binding Assay | SK-N-MC Membranes | IC₅₀ (Inhibition of [¹²⁵I]CGRP binding) | 0.24 | [2] |
| Functional Assay | SK-N-MC Membranes | IC₅₀ (Inhibition of CGRP-activated adenylyl cyclase) | 0.83 | [2] |
CGRP Receptor Antagonism Signaling Pathway
The following diagram illustrates the mechanism by which this compound antagonizes the CGRP signaling pathway.
Experimental Protocols for Studying CGRP Antagonists
In Vitro CGRP-Stimulated cAMP Accumulation Assay
This assay functionally quantifies the ability of an antagonist to inhibit the CGRP receptor's signaling cascade.
Objective: To determine the IC₅₀ value of a CGRP antagonist (e.g., this compound) by measuring its inhibition of CGRP-induced cAMP production in SK-N-MC cells.
Methodology:
-
Cell Culture: Culture human neuroblastoma SK-N-MC cells in appropriate media (e.g., MEM with 10% FBS, penicillin/streptomycin) at 37°C in a 5% CO₂ incubator until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 24-well plates at a density that allows for confluency on the day of the assay.
-
Assay Preparation: On the day of the experiment, wash the cells with a serum-free medium or a HEPES-buffered saline solution.
-
Pre-incubation: Add the CGRP antagonist (this compound) at various concentrations to the wells. Include a vehicle control. Incubate for 20-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of human α-CGRP (typically at its EC₈₀ concentration, e.g., 3-10 nM) to the wells. Also include a basal (no CGRP) and a CGRP-only control.
-
Incubation: Incubate for 15-20 minutes at 37°C in the presence of a phosphodiesterase inhibitor like IBMX (1 mM) to prevent cAMP degradation.
-
Lysis and cAMP Measurement: Terminate the reaction by aspirating the medium and lysing the cells. Quantify the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Neurogenic Dural Vasodilation Model
This model assesses the ability of a compound to inhibit the vasodilation of dural arteries caused by the release of CGRP from trigeminal nerve endings, a key event in migraine.
Objective: To evaluate the efficacy of a CGRP antagonist in blocking neurogenic dural vasodilation in anesthetized rats.
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (e.g., with sodium pentobarbital). Maintain body temperature at 37°C.
-
Surgical Procedure: Perform a tracheotomy and cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively. Mount the animal in a stereotaxic frame.
-
Cranial Window: Create a closed cranial window over the dura mater to expose the middle meningeal artery. Fill the window with artificial cerebrospinal fluid (aCSF).
-
Vessel Diameter Measurement: Use intravital microscopy connected to a video dimension analyzer to continuously measure the diameter of the dural artery.
-
Baseline and Stimulation: After a stable baseline vessel diameter is established, induce neurogenic vasodilation by electrically stimulating the trigeminal ganglion or the dural surface. This stimulation causes the release of endogenous CGRP.
-
Antagonist Administration: Administer the CGRP antagonist (e.g., this compound) intravenously (i.v.). After a set period (e.g., 15-30 minutes), repeat the electrical stimulation.
-
Data Analysis: Compare the percentage increase in vessel diameter from baseline before and after antagonist administration. A significant reduction in the stimulation-induced vasodilation indicates efficacy of the antagonist.
Trigeminal Nucleus Caudalis (TNC) c-Fos Expression Model
Activation of the trigeminovascular system leads to neuronal activation in the TNC, the primary relay center for craniofacial pain. This activation can be measured by the expression of the immediate early gene c-Fos, a marker for neuronal activity.
Objective: To determine if a CGRP antagonist can reduce neuronal activation in the TNC following a migraine-like stimulus.
Methodology:
-
Animal Model: Use adult male rats or mice.
-
Migraine-like Stimulus: Induce activation of the trigeminal system. This can be achieved by:
-
Cortical Spreading Depression (CSD): Application of KCl to the cortical surface.
-
Chemical Stimulation: Systemic administration of nitroglycerin (GTN) or direct dural application of inflammatory mediators.
-
-
Antagonist Treatment: Administer the CGRP antagonist (e.g., this compound) either before (prophylactic) or after (abortive) the stimulus. Include a vehicle-treated control group.
-
Perfusion and Tissue Processing: Two hours after the stimulus, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Immunohistochemistry: Dissect the brainstem, post-fix the tissue, and cut coronal sections through the TNC. Perform immunohistochemistry using a primary antibody against the c-Fos protein, followed by a suitable secondary antibody and detection system.
-
Quantification: Under a microscope, count the number of c-Fos-immunoreactive (Fos-IR) neurons in specific laminae (I and II) of the TNC.
-
Data Analysis: Compare the number of Fos-IR cells between the antagonist-treated group and the vehicle control group. A significant reduction in c-Fos expression suggests the antagonist inhibits nociceptive processing in the TNC.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a CGRP antagonist like this compound in a preclinical migraine model.
Conclusion
This compound is a potent and selective CGRP receptor antagonist that serves as an invaluable research tool. Its high affinity and specific mechanism of action allow for the precise investigation of the CGRP pathway's contribution to migraine pathophysiology. By using this compound in the context of robust in vitro and in vivo experimental models, researchers can further unravel the molecular underpinnings of migraine, identify novel therapeutic targets, and validate the efficacy of new anti-migraine compounds. The continued application of such tools is essential for advancing our understanding and treatment of this debilitating neurological condition.
References
SB 268262: A Technical Guide for Neurobiological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 268262 is a potent and selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. CGRP, a 37-amino acid neuropeptide, is widely expressed in the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and cardiovascular regulation. Its involvement in the pathophysiology of migraine has led to the development of CGRP receptor antagonists as a major therapeutic strategy. This compound serves as a valuable pharmacological tool for investigating the neurobiological functions of the CGRP system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate its effective use in neurobiological research.
Introduction
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that exerts its effects through a receptor complex composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1). This receptor is a G-protein coupled receptor (GPCR) that, upon activation by CGRP, primarily couples to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is implicated in a wide array of neuronal functions.
This compound acts as a competitive antagonist at the CGRP receptor, blocking the binding of CGRP and thereby inhibiting its downstream signaling. This property makes this compound an essential tool for elucidating the specific roles of CGRP in various neurobiological processes, including nociception, anxiety-related behaviors, and neuroinflammation.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound, providing a quantitative basis for its potency and activity at the CGRP receptor.
| Parameter | Value | Cell Line/Tissue | Reference |
| Binding Affinity | |||
| IC₅₀ vs [¹²⁵I]CGRP Binding | 0.24 nM | SK-N-MC cell membranes | [1] |
| Functional Activity | |||
| IC₅₀ (Adenylyl Cyclase) | 0.83 nM | SK-N-MC cell membranes | [1] |
Table 1: In Vitro Potency of this compound at the Human CGRP Receptor.
Signaling Pathway
The canonical signaling pathway initiated by CGRP binding to its receptor involves the activation of the Gs protein, leading to the production of cAMP by adenylyl cyclase. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function. This compound competitively inhibits the initial step of this cascade by preventing CGRP from binding to its receptor.
References
Methodological & Application
Application Notes and Protocols for SB 268262 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of SB 268262, a selective non-peptide CGRP1 receptor antagonist, in various cell culture experiments. The information is intended to guide researchers in pharmacology, neuroscience, and drug development in characterizing the effects of this compound on Calcitonin Gene-Related Peptide (CGRP) signaling.
Introduction
This compound is a potent and selective antagonist of the CGRP1 receptor. It competitively inhibits the binding of CGRP to its receptor, thereby blocking the downstream signaling cascades. CGRP is a neuropeptide involved in a variety of physiological processes, including vasodilation, neurogenic inflammation, and pain transmission. Consequently, antagonists of the CGRP receptor, such as this compound, are valuable research tools and potential therapeutic agents for conditions like migraine. These protocols detail the use of this compound in cell-based assays to investigate its mechanism of action and functional effects.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on studies using SK-N-MC human neuroblastoma cell membranes, which endogenously express the CGRP receptor.
| Parameter | Cell Line/Preparation | Value (IC50) | Reference |
| [125I]CGRP Binding Inhibition | SK-N-MC Cell Membranes | 0.24 nM | |
| CGRP-activated Adenylyl Cyclase Stimulation Inhibition | SK-N-MC Cell Membranes | 0.83 nM |
Signaling Pathway
The primary signaling pathway activated by the CGRP1 receptor involves the coupling to a Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to various cellular responses. This compound blocks this initial activation step.
Application Notes and Protocols for SB 268262 in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 268262 is a selective, non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor 1 (CGRP1). CGRP is a neuropeptide implicated in the transmission and modulation of pain signals, particularly in the context of migraine, inflammatory pain, and neuropathic pain.[1][2][3] By blocking the CGRP receptor, this compound offers a valuable pharmacological tool for investigating the role of CGRP signaling in various pain states and for evaluating the therapeutic potential of CGRP antagonism. These application notes provide detailed protocols and data for the use of this compound in preclinical animal models of pain.
Mechanism of Action: CGRP Receptor Antagonism in Pain Pathways
CGRP plays a significant role in both peripheral and central sensitization, key processes in the development and maintenance of chronic pain.[1][4] In the peripheral nervous system, CGRP is released from sensory nerve endings and contributes to neurogenic inflammation and vasodilation.[5] In the central nervous system, particularly the spinal cord and trigeminal nucleus caudalis, CGRP acts as a neuromodulator, facilitating the transmission of nociceptive signals.[2][4] this compound exerts its effects by competitively binding to the CGRP1 receptor, thereby preventing the actions of endogenous CGRP. This blockade can attenuate neuronal hyperexcitability and reduce pain behaviors in animal models.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of CGRP receptor antagonists in animal models of pain. While specific data for this compound is limited in the public domain, the data for other CGRP antagonists like olcegepant (B1677202) and BIBN4096BS provide a strong rationale for its use and expected efficacy.
| Animal Model | Pain Type | Species | CGRP Antagonist | Dose & Route | Key Findings | Reference |
| Spared Nerve Injury (SNI) | Neuropathic | Mouse | Olcegepant | 10 µg, intrathecal | Reduced mechanical hypersensitivity in female mice. | [6] |
| Chronic Constriction Injury of the Infraorbital Nerve (CCI-IoN) | Neuropathic | Rat | AQU-118 | 40 mg/kg, oral | Attenuated mechanical allodynia. | [7] |
| Nitroglycerin (NTG)-induced hyperalgesia | Migraine/ Neuropathic | Rat | Olcegepant | 2 mg/kg, intraperitoneal | Attenuated trigeminal hyperalgesia. | [8] |
| Carrageenan-induced inflammation | Inflammatory | Rat | BIBN4096BS | N/A | Alleviated inflammatory pain. | [9] |
| Monoiodoacetate (MIA)-induced osteoarthritis | Inflammatory | Rat | BIBN4096BS | Subcutaneous | Reversed weight-bearing asymmetry. | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)
This protocol describes the use of this compound to assess its analgesic efficacy in a well-established model of neuropathic pain.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Model: L5/L6 Spinal Nerve Ligation (SNL). This model induces robust and persistent mechanical allodynia and thermal hyperalgesia.
2. Surgical Procedure (SNL):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).[10]
-
Make a small incision over the L5-S1 region of the spine.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with silk suture.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per institutional guidelines.[11][12]
-
Allow animals to recover for 7-14 days to allow for the full development of neuropathic pain behaviors.
3. Drug Preparation and Administration:
-
Compound: this compound.
-
Vehicle: A suitable vehicle such as 10% DMSO, 40% PEG300, and 50% saline. The exact vehicle should be optimized for solubility and tolerability.
-
Dose: Based on similar compounds, a starting dose range of 1-30 mg/kg can be explored. Dose-response studies are recommended.
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
4. Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
- Acclimatize rats in individual chambers on an elevated mesh floor.
- Apply calibrated von Frey filaments to the plantar surface of the hind paw.
- Determine the paw withdrawal threshold (PWT) using the up-down method.
-
Thermal Hyperalgesia (Hargreaves Test):
- Place rats in individual chambers on a glass plate.
- Apply a radiant heat source to the plantar surface of the hind paw.
- Record the latency to paw withdrawal. A cut-off time should be used to prevent tissue damage.
5. Experimental Timeline:
-
Day -1: Baseline behavioral testing.
-
Day 0: SNL surgery.
-
Day 7-14: Post-operative behavioral testing to confirm the development of pain.
-
Day 15 (Test Day):
- Administer this compound or vehicle.
- Perform behavioral testing at various time points post-administration (e.g., 30, 60, 120, 240 minutes) to assess the time course of the analgesic effect.
Baseline [label="Baseline Behavioral Testing\n(Day -1)"];
Surgery [label="Spinal Nerve Ligation Surgery\n(Day 0)"];
Recovery [label="Recovery & Pain Development\n(Day 1-14)"];
Confirmation [label="Confirmation of Neuropathic Pain\n(Day 14)"];
Dosing [label="this compound / Vehicle Administration\n(Test Day)"];
Post_Dose_Testing [label="Post-Dose Behavioral Testing\n(Multiple Time Points)"];
Data_Analysis [label="Data Analysis"];
Baseline -> Surgery;
Surgery -> Recovery;
Recovery -> Confirmation;
Confirmation -> Dosing;
Dosing -> Post_Dose_Testing;
Post_Dose_Testing -> Data_Analysis;
}
Protocol 2: Evaluation of this compound in a Mouse Model of Inflammatory Pain (Carrageenan-induced Paw Edema)
This protocol outlines the use of this compound in an acute inflammatory pain model.
1. Animal Model:
-
Species: Male C57BL/6 mice (20-25 g).
-
Model: Intraplantar injection of carrageenan to induce localized inflammation, edema, and hyperalgesia.
2. Drug Preparation and Administration:
-
Compound: this compound.
-
Vehicle: As described in Protocol 1.
-
Dose: A starting dose range of 1-30 mg/kg can be investigated.
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.). It is recommended to administer this compound prior to the carrageenan injection.
3. Experimental Procedure:
-
Administer this compound or vehicle at a predetermined time before the inflammatory insult (e.g., 30 minutes prior).
-
Inject 20 µL of 1% λ-carrageenan in sterile saline into the plantar surface of the right hind paw.
-
The contralateral (left) paw can be injected with saline as a control.
4. Outcome Measures:
-
Paw Edema:
- Measure the paw thickness or volume using a plethysmometer or digital calipers at baseline and at various time points after carrageenan injection (e.g., 1, 2, 4, 6, and 24 hours).
-
Thermal Hyperalgesia:
- Assess paw withdrawal latency to a radiant heat source as described in Protocol 1. Testing is typically performed 2-4 hours after carrageenan injection.
-
Mechanical Allodynia:
- Measure the paw withdrawal threshold using von Frey filaments as described in Protocol 1. Testing is typically performed 2-4 hours after carrageenan injection.
5. Experimental Timeline:
-
Time -30 min: Administer this compound or vehicle.
-
Time 0: Inject carrageenan into the hind paw.
-
Time +1 to +24 hours: Measure paw edema and assess pain behaviors at specified intervals.
Concluding Remarks
This compound is a potent tool for elucidating the role of CGRP in diverse pain pathologies. The provided protocols offer a foundation for designing and executing robust preclinical studies. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and optimize experimental parameters for their specific research questions. Careful consideration of animal welfare, appropriate statistical analysis, and the inclusion of both male and female animals are crucial for generating high-quality, translatable data.
References
- 1. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcitonin Gene-Related Peptide Receptor Antagonists: Beyond Migraine Pain—A Possible Analgesic Strategy for Osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitonin gene-related peptide and pain: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Female-Specific Role for Calcitonin Gene-Related Peptide (CGRP) in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of a Novel, Orally Active Matrix Metalloproteinase-2 and -9 Inhibitor in Spinal and Trigeminal Rat Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-nociceptive effects of dual neuropeptide antagonist therapy in mouse model of neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. louisville.edu [louisville.edu]
- 11. Analgesia Standard Treatment Guidelines for Laboratory Rats | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 12. unicesumar.edu.br [unicesumar.edu.br]
Application Notes and Protocols: SB 268262 for in vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 268262 is a non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] CGRP is a neuropeptide implicated in the pathophysiology of migraine and other pain conditions.[2][3][4] Antagonism of the CGRP receptor is a clinically validated mechanism for the treatment of migraine.[2][5] These application notes provide a summary of dosage and administration considerations for this compound in mice, based on data from analogous CGRP receptor antagonists, and detail relevant experimental protocols.
Disclaimer: No direct in vivo dosage data for this compound in mice was found in the reviewed literature. The following dosage information for other CGRP antagonists is provided as a reference. Researchers should perform dose-response studies to determine the optimal dosage of this compound for their specific mouse model and experimental paradigm.
Data Presentation: Dosage of CGRP and Antagonists in Mice
The following table summarizes dosages and administration routes for CGRP and other small molecule CGRP receptor antagonists used in mouse studies. This information can serve as a starting point for designing experiments with this compound.
| Compound | Dosage | Route of Administration | Mouse Strain | Experimental Model | Reference |
| α-CGRP | 0.1 mg/kg | Intraperitoneal (i.p.) | CD1 | Migraine-like symptoms | [6] |
| α-CGRP | 0.01, 0.05, 0.1 mg/kg | Intraperitoneal (i.p.) | C57BL/6J | Motion-induced nausea | [7] |
| Olcegepant (BIBN4096BS) | 1 mg/kg | Intraperitoneal (i.p.) | C57BL/6J | Neuropathic & inflammatory pain | [8] |
| Olcegepant (BIBN4096BS) | 1 mg/kg | Intraperitoneal (i.p.) | C57BL/6J | Motion-induced nausea | [7] |
| Olcegepant (BIBN4096BS) | 10 µg | Intrathecal | Swiss Webster / C57BL/6 | Inflammatory pain | [9] |
| Rimegepant | 100 mg/kg | Intraperitoneal (i.p.) | Not Specified | Chronic Migraine Model | [10] |
Signaling Pathways and Experimental Workflows
CGRP Receptor Signaling Pathway
Calcitonin gene-related peptide (CGRP) mediates its effects through a G protein-coupled receptor (GPCR). The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a seven-transmembrane protein, and a single transmembrane protein, receptor activity-modifying protein 1 (RAMP1).[3] Binding of CGRP to its receptor primarily activates the Gαs signaling pathway, leading to adenylyl cyclase activation and an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade can lead to vasodilation and modulation of neuronal excitability, contributing to pain transmission in conditions like migraine.[3][4]
Caption: CGRP binds to its receptor, activating adenylyl cyclase and increasing cAMP, leading to cellular responses. This compound blocks this pathway.
General Experimental Workflow for a CGRP Antagonist in a Mouse Model of Migraine
This workflow outlines the key steps for evaluating the efficacy of a CGRP receptor antagonist, such as this compound, in a mouse model of CGRP-induced migraine-like symptoms.
Caption: General workflow for testing a CGRP antagonist in a CGRP-induced mouse model.
Experimental Protocols
CGRP-Induced Migraine-Like Behaviors in Mice
This protocol is adapted from studies inducing migraine-like symptoms in mice using CGRP.[6] It can be used to assess the efficacy of this compound in preventing these symptoms.
1. Animals:
-
Adult male or female mice (e.g., CD1 or C57BL/6J strain), 8-12 weeks old.[6][8]
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[7]
2. Drug Preparation and Administration:
-
This compound: Dissolve in a suitable vehicle (e.g., saline with a small percentage of DMSO and/or a surfactant, to be determined based on solubility). The final concentration should be prepared for intraperitoneal (i.p.) injection at a volume of 10 µl/g of body weight.
-
CGRP: Dissolve rat α-CGRP in phosphate-buffered saline (PBS). A common dose is 0.1 mg/kg, administered i.p. at 10 µl/g of body weight.[6]
-
Vehicle: The vehicle used to dissolve this compound should be administered to the control group.
3. Experimental Procedure:
-
Habituation: Acclimate mice to the testing environment and any apparatus (e.g., light/dark box, activity chambers) for a defined period before the experiment.
-
Baseline Measurement: Record baseline behavioral parameters before any injections.
-
Treatment:
-
Administer this compound or vehicle via i.p. injection.
-
After a pre-determined pre-treatment time (e.g., 30 minutes), administer CGRP (0.1 mg/kg, i.p.).
-
-
Behavioral Assessment: Begin behavioral testing immediately or after a short delay (e.g., 30 minutes) post-CGRP injection.[6] The effects of CGRP are typically observed within the first hour.[6]
4. Behavioral Endpoints:
-
Spontaneous Activity: Monitor home cage activity or use automated activity chambers to measure distance traveled.[6] A decrease in activity is indicative of a migraine-like state.
-
Light Aversion (Photophobia): Use a light/dark box to measure the time spent in the light versus the dark compartment. CGRP-treated mice are expected to spend less time in the light.
-
Spontaneous Pain (Grimace Scale): Record facial expressions and score them using the Mouse Grimace Scale. Orbital tightening is a key indicator of pain.[6]
Neuropathic Pain Model and Assessment
This protocol is based on a study using a CGRP antagonist in a mouse model of neuropathic pain.[8]
1. Neuropathic Pain Induction:
-
Induce neuropathic pain using a model such as chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve in anesthetized mice.
2. Drug Administration:
-
Prepare this compound for i.p. injection as described above.
-
Administer this compound or vehicle daily or as a single dose, depending on the experimental design.
3. Behavioral Assessment of Pain:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments. A lower threshold indicates increased pain sensitivity.
-
Thermal Hyperalgesia: Assess the latency to paw withdrawal from a radiant heat source (e.g., Hargreaves test) or a hot plate. A shorter latency indicates heightened pain sensitivity.
4. Data Analysis:
-
Compare the behavioral responses between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., two-way ANOVA, t-test).
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. CGRP receptor antagonists: A new frontier of anti-migraine medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CGRP Receptor Antagonists in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CGRP induces migraine-like symptoms in mice during both the active and inactive phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Anti-nociceptive effects of dual neuropeptide antagonist therapy in mouse model of neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Female-Specific Role for Calcitonin Gene-Related Peptide (CGRP) in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preparing a Stock Solution of SB 268262: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of SB 268262, a selective, non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations and solution preparation.
| Property | Value | Source |
| Molecular Weight | 401.46 g/mol | [1] |
| Solubility | Soluble in DMSO up to 50 mM | |
| Purity | Typically ≥99% (HPLC) | [1] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for serial dilutions to achieve desired working concentrations for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.015 mg of this compound.
-
Calculation: 401.46 g/mol (Molecular Weight) * 0.010 mol/L (10 mM) * 0.001 L (1 mL) = 0.0040146 g = 4.015 mg
-
-
-
Dissolving in DMSO:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short to medium-term storage (up to one month is a general guideline). For longer-term storage, consult the manufacturer's recommendations.
-
Diluting into Aqueous Solutions:
When preparing working solutions for cell-based assays, it is crucial to avoid precipitation of the compound. To minimize this risk, first, perform serial dilutions of the DMSO stock solution in DMSO to get closer to the final desired concentration. Then, add this diluted DMSO solution to the aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway in which this compound acts.
Caption: Workflow for preparing this compound stock solution.
Caption: this compound antagonizes the CGRP signaling pathway.
References
Application Notes and Protocols for SB 268262 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 268262 is a potent and selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) type 1 (CGRP1) receptor. CGRP is a 37-amino acid neuropeptide that is widely distributed in the central and peripheral nervous systems and plays a significant role in a variety of physiological processes, including vasodilation, inflammation, and pain transmission. By blocking the CGRP1 receptor, this compound can be a valuable tool for investigating the roles of CGRP in cellular signaling and function. Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific proteins within cells and tissues. The application of this compound in conjunction with immunofluorescence protocols allows researchers to study the effects of CGRP receptor antagonism on the expression, localization, and trafficking of target proteins involved in CGRP-mediated pathways. These application notes provide detailed protocols and data for the use of this compound in immunofluorescence staining.
Data Presentation
The inhibitory activity of this compound on the CGRP1 receptor has been quantified in various in vitro assays. The following table summarizes key quantitative data for this antagonist.
| Parameter | Species | Cell Line/Tissue | Value | Reference |
| IC50 | Human | SK-N-MC cell membranes ([125I]CGRP binding) | 0.24 nM | [1][2] |
| IC50 | Human | SK-N-MC cell membranes (CGRP-activated adenylyl cyclase) | 0.83 nM | [1][2] |
Signaling Pathway
CGRP mediates its effects primarily through the CGRP1 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the receptor to the Gs alpha subunit (Gαs), which leads to the activation of adenylyl cyclase (AC). Activated adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound acts as an antagonist at the CGRP1 receptor, blocking the binding of CGRP and thereby inhibiting this signaling cascade.
Experimental Protocols
The following protocols provide a detailed methodology for utilizing this compound in immunofluorescence experiments to investigate its effect on protein localization in cultured cells and tissue sections.
Protocol 1: Immunocytochemistry of Cultured Cells Treated with this compound
This protocol is adapted from a method used in the context of screening for compounds affecting neuronal and oligodendrocyte biology, where this compound was listed as a relevant CGRP antagonist.
Materials:
-
Cultured cells on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking Solution: 5% Normal Goat Serum (NGS) and 5% Fetal Calf Serum (FCS) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in Blocking Solution
-
Primary antibody diluted in Blocking Solution
-
Fluorophore-conjugated secondary antibody diluted in Blocking Solution
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
Experimental Workflow:
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for the appropriate duration to observe the desired effect.
-
Fixation: Gently aspirate the culture medium and fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Solution for 30 minutes at room temperature to prevent non-specific antibody binding.
-
Permeabilization (for intracellular targets): If staining for an intracellular antigen, add 0.5% Triton X-100 to the Blocking Solution and incubate for the appropriate time.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Blocking Solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in Blocking Solution, for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate the cells with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Immunofluorescence Staining of Tissue Sections with this compound Pre-treatment Consideration
This protocol provides a general framework for immunofluorescence staining of tissue sections, which can be adapted for studies involving the in vivo or ex vivo application of this compound.
Materials:
-
Fixed (e.g., 4% PFA) and cryoprotected tissue (e.g., brain slices)
-
Cryostat or vibratome
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Solution (e.g., 5-10% Normal Donkey Serum, 0.3% Triton X-100 in PBS)
-
Primary antibody diluted in Blocking Solution
-
Fluorophore-conjugated secondary antibody diluted in Blocking Solution
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Tissue Preparation and Sectioning: Perfuse the animal with 4% PFA and dissect the tissue of interest. Post-fix the tissue in 4% PFA and then cryoprotect in a sucrose (B13894) solution. Section the tissue using a cryostat or vibratome.
-
This compound Administration (for in vivo studies): Administer this compound to the animal model according to the experimental design prior to tissue collection.
-
Washing: Wash the free-floating sections in PBS three times for 10 minutes each.
-
Blocking and Permeabilization: Incubate the sections in Blocking Solution for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in Blocking Solution overnight to several days at 4°C with gentle agitation.
-
Washing: Wash the sections extensively in PBS (e.g., 5-6 times for 10 minutes each).
-
Secondary Antibody Incubation: Incubate the sections with the fluorophore-conjugated secondary antibody, diluted in Blocking Solution, for 2 hours at room temperature, protected from light.
-
Washing: Wash the sections in PBS (e.g., 3-4 times for 10 minutes each), protected from light.
-
Counterstaining (Optional): Incubate the sections with DAPI or Hoechst solution.
-
Mounting: Mount the sections onto microscope slides and coverslip with an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Troubleshooting
-
High Background:
-
Increase the duration and number of washing steps.
-
Increase the concentration of serum in the blocking buffer.
-
Titrate the primary and secondary antibody concentrations to find the optimal dilution.
-
-
Weak or No Signal:
-
Ensure the primary antibody is validated for immunofluorescence and for the species being tested.
-
Perform antigen retrieval if necessary, especially for paraffin-embedded tissues.
-
Increase the incubation time for the primary antibody.
-
Check the excitation and emission spectra of the fluorophores and ensure they are appropriate for the microscope filter sets.
-
-
Non-specific Staining:
-
Include appropriate controls, such as a secondary antibody-only control and an isotype control.
-
Ensure the blocking serum is from the same species as the secondary antibody was raised in.
-
By following these protocols and considering the provided data, researchers can effectively utilize this compound as a tool to investigate the role of CGRP signaling in various biological processes through immunofluorescence.
References
Application of SB 268262 in Electrophysiology: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of SB 268262, a selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, in electrophysiological studies. These guidelines are intended for researchers in neuroscience and drug development investigating the role of CGRP signaling in neuronal function and pathology.
Introduction
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide widely distributed in the central and peripheral nervous systems, where it plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and vascular tone. Its effects are mediated through the CGRP receptor, a G-protein coupled receptor that, upon activation, typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade can modulate the activity of various ion channels, thereby influencing neuronal excitability, synaptic transmission, and action potential firing.
This compound is a potent and selective non-peptide antagonist of the CGRP receptor. Its utility in electrophysiology lies in its ability to specifically block CGRP-mediated effects, allowing for the precise dissection of the peptide's role in modulating neuronal and circuit function.
Data Presentation
The following table summarizes the quantitative data available for the application of this compound in electrophysiological experiments.
| Parameter | Value | Species | Brain Region/Cell Type | Electrophysiology Assay | Reference |
| Concentration for Blockade | 50 µM - 500 µM | Rat | Bed Nucleus of the Stria Terminalis (BNST-AL) Neurons | Whole-cell patch-clamp recording of IPSPs | [1] |
Signaling Pathways and Experimental Logic
The primary mechanism of action of this compound is the competitive antagonism of the CGRP receptor. The downstream effects of CGRP receptor activation on neuronal electrophysiology are complex and can involve the modulation of multiple ion channels. The following diagrams illustrate the key signaling pathway and the experimental workflow for using this compound.
References
Application Notes and Protocols for SB 268262 in In Vivo Calcium Imaging Experiments
Introduction
SB 268262 is a non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1] CGRP is a 37-amino acid neuropeptide primarily released from sensory nerves and is a potent vasodilator implicated in pain pathways, most notably in the pathophysiology of migraine.[2][3] The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP1).[2] Activation of this receptor complex by CGRP typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2]
In vivo calcium imaging, particularly using two-photon microscopy, allows for the real-time monitoring of intracellular calcium dynamics in individual neurons and other cell types within the brain of a living animal.[4][5] As intracellular calcium concentration is a direct proxy for neuronal activity, this technique provides a powerful tool to investigate how neuromodulators and pharmacological agents affect neural circuit function with single-cell resolution.[5][6]
These application notes provide a comprehensive, proposed framework for utilizing this compound to investigate the role of CGRP signaling in modulating neuronal activity in vivo. By blocking the CGRP receptor, researchers can dissect the influence of endogenous or exogenously applied CGRP on neural calcium transients in various physiological and pathological models, such as cortical spreading depolarization (CSD), a correlate of migraine aura.[7][8]
Signaling Pathways and Experimental Logic
The primary mechanism of this compound is the competitive antagonism of the CGRP receptor, thereby inhibiting downstream signaling cascades. The following diagrams illustrate the targeted signaling pathway and the proposed experimental workflow.
References
- 1. CGRP Inhibits Neurons of the Bed Nucleus of the Stria Terminalis: Implications for the Regulation of Fear and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mightexbio.com [mightexbio.com]
- 6. 2.7. Calcium imaging [bio-protocol.org]
- 7. Calcitonin Gene-Related Peptide mRNA Synthesis in Trigeminal Ganglion Neurons after Cortical Spreading Depolarization [mdpi.com]
- 8. From spreading depolarization to epilepsy with neuroinflammation: The role of CGRP in cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using SB 268262 in Behavioral Assays for Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutic agents with improved efficacy and fewer side effects. The neuropeptide Calcitonin Gene-Related Peptide (CGRP) and its receptor have emerged as a promising target in anxiety-related research. CGRP is understood to potentiate anxiety-like behaviors.[1] Consequently, antagonists of the CGRP receptor are of considerable interest for their potential anxiolytic effects.
SB 268262 is a potent and selective antagonist of the CGRP receptor.[1] These application notes provide detailed protocols for utilizing this compound in three commonly employed behavioral assays for assessing anxiety-like behavior in rodents: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test. The provided methodologies and expected outcomes are based on the known functions of the CGRP pathway in anxiety and general protocols for these behavioral tests.
Mechanism of Action: CGRP and Anxiety
CGRP is a 37-amino acid neuropeptide that is widely distributed in the central and peripheral nervous systems. Its role in migraine headaches is well-established, but growing evidence also points to its involvement in stress and anxiety. The bed nucleus of the stria terminalis (BNST), a key brain region in processing anxiety, receives CGRPergic innervation. Studies have shown that CGRP can modulate neuronal activity within the BNST, suggesting a mechanism by which it can influence anxiety-like states.[1] By blocking the action of CGRP at its receptor, this compound is hypothesized to attenuate the anxiogenic effects of endogenous CGRP, leading to a reduction in anxiety-like behaviors.
Signaling Pathway of CGRP Receptor and Modulation by this compound
Caption: CGRP signaling pathway and its antagonism by this compound.
Experimental Protocols
The following are detailed protocols for assessing the anxiolytic potential of this compound. It is crucial to note that while these protocols are based on established methodologies, direct quantitative data for this compound in these specific behavioral assays were not available in the reviewed literature. The data presented in the tables are therefore illustrative of expected outcomes based on the mechanism of action of CGRP antagonists.
General Considerations Before Starting
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) or male C57BL/6 mice (25-30g) are commonly used. The choice of species and strain should be consistent throughout the study.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Habituation: Animals should be habituated to the testing room for at least 60 minutes before the start of any behavioral testing to minimize stress from the novel environment.
-
Drug Administration: this compound can be dissolved in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline). Administration is typically via intraperitoneal (i.p.) injection. A vehicle-only control group is essential. The optimal dose and pre-treatment time should be determined in pilot studies.
Elevated Plus Maze (EPM) Test
The EPM test is based on the natural aversion of rodents to open and elevated spaces and is a widely used paradigm to assess anxiety-like behavior.[2][3][4]
Experimental Workflow
Caption: Workflow for the Elevated Plus Maze test.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle to the animal.
-
After the pre-treatment interval, place the animal on the central platform of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Behavior is recorded using a video camera mounted above the maze.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
Data Presentation (Illustrative Data):
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries | Total Arm Entries |
| Vehicle | - | 35 ± 5 | 8 ± 2 | 25 ± 4 |
| This compound | 1 | 55 ± 7 | 12 ± 3 | 26 ± 5 |
| This compound | 3 | 70 ± 9 | 15 ± 3 | 24 ± 4 |
| This compound | 10 | 65 ± 8 | 14 ± 2 | 25 ± 3 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Expected Outcome: Anxiolytic compounds like this compound are expected to increase the time spent in and the number of entries into the open arms, without significantly affecting the total number of arm entries, which would indicate no sedative or stimulant effects.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity in a novel environment.[5][6] Rodents naturally tend to stay near the walls (thigmotaxis) of a novel arena, and anxiolytics can increase exploration of the central, more "anxiogenic" area.
Experimental Workflow
Caption: Workflow for the Open Field Test.
Protocol:
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Administer this compound or vehicle.
-
After the pre-treatment interval, place the animal in the center of the open field.
-
Allow the animal to explore freely for 10 minutes.
-
Record behavior using a video tracking system.
-
-
Parameters Measured:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (vertical exploration).
-
Data Presentation (Illustrative Data):
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) | Center Entries | Total Distance (m) |
| Vehicle | - | 20 ± 4 | 15 ± 3 | 30 ± 5 |
| This compound | 1 | 35 ± 6 | 22 ± 4 | 32 ± 6 |
| This compound | 3 | 45 ± 7 | 28 ± 5 | 31 ± 5 |
| This compound | 10 | 42 ± 6 | 26 ± 4 | 29 ± 4 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Expected Outcome: this compound is expected to increase the time spent in and entries into the center zone, indicating reduced anxiety. Total distance traveled should not be significantly altered, confirming that the effects are not due to changes in general motor activity.
Light-Dark Box (LDB) Test
The LDB test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[7][8][9] Anxiolytic compounds increase the time spent in the light compartment.
Experimental Workflow
Caption: Workflow for the Light-Dark Box Test.
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Administer this compound or vehicle.
-
After the pre-treatment interval, place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore both compartments for 10 minutes.
-
Behavior is recorded and analyzed using a video tracking system.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Locomotor activity in each compartment.
-
Data Presentation (Illustrative Data):
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s) | Transitions | Latency to Dark (s) |
| Vehicle | - | 120 ± 15 | 10 ± 2 | 25 ± 5 |
| This compound | 1 | 180 ± 20 | 15 ± 3 | 40 ± 7* |
| This compound | 3 | 220 ± 25 | 18 ± 4 | 55 ± 9 |
| This compound | 10 | 210 ± 22 | 17 ± 3 | 50 ± 8 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Expected Outcome: An anxiolytic effect of this compound would be demonstrated by a significant increase in the time spent in the light compartment and the number of transitions between compartments, as well as a longer latency to first enter the dark compartment.
Conclusion
The CGRP receptor antagonist this compound holds promise as a tool for investigating the role of the CGRP system in anxiety and as a potential anxiolytic agent. The behavioral assays described here—the Elevated Plus Maze, Open Field Test, and Light-Dark Box test—provide a robust framework for evaluating the anxiolytic-like effects of this compound in preclinical models. Consistent and carefully executed protocols are essential for generating reliable and reproducible data. While direct in-vivo behavioral data for this compound in these anxiety paradigms is currently limited in the public domain, the provided protocols and expected outcomes based on its mechanism of action offer a solid foundation for researchers to design and conduct their own investigations into the therapeutic potential of CGRP receptor antagonism for anxiety disorders.
References
- 1. CGRP Inhibits Neurons of the Bed Nucleus of the Stria Terminalis: Implications for the Regulation of Fear and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of anxiety behavior in the elevated plus maze using peptidic oxytocin and vasopressin receptor ligands in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
SB 268262: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for SB 268262, a selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor 1 (CGRP1). These guidelines are intended to support research and development activities in the study of CGRP-mediated signaling pathways and their role in various physiological and pathological processes, particularly in the context of migraine and other pain disorders.
Product Information and Purchasing
This compound is a potent and selective antagonist of the CGRP1 receptor. It is a valuable tool for investigating the therapeutic potential of CGRP receptor blockade.
Table 1: Supplier and Purchasing Information
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-103304 | >99% | 5 mg, 10 mg, 50 mg |
| APExBIO | A8637 | >98% | 5 mg, 10 mg, 50 mg |
Note: Product availability and specifications are subject to change. Please refer to the supplier's website for the most current information. Tocris Bioscience has discontinued (B1498344) the sale of this compound.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided below.
Table 2: Physicochemical and Biological Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅N₃O₄S₂ | [1] |
| Molecular Weight | 401.46 g/mol | [1] |
| CAS Number | 217438-17-0 | [1] |
| Mechanism of Action | Selective non-peptide CGRP1 receptor antagonist | [1] |
| IC₅₀ (¹²⁵I-CGRP binding, SK-N-MC cells) | 0.24 nM | [1] |
| IC₅₀ (CGRP-activated adenylyl cyclase, SK-N-MC cells) | 0.83 nM | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Store at room temperature | [1] |
Signaling Pathway
This compound exerts its effects by blocking the CGRP signaling cascade. The binding of CGRP to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This compound competitively inhibits this interaction, thereby attenuating downstream signaling.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
CGRP Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the CGRP receptor using a competitive radioligand binding assay.
Materials:
-
SK-N-MC cells (or other cells endogenously expressing CGRP receptors)
-
Cell culture reagents
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA)
-
¹²⁵I-CGRP (human)
-
This compound
-
Non-specific binding control (e.g., high concentration of unlabeled CGRP)
-
Glass fiber filters (GF/B)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Culture SK-N-MC cells to confluency.
-
Harvest cells and homogenize in ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation (adjust protein concentration as needed).
-
50 µL of ¹²⁵I-CGRP (at a final concentration near its Kd).
-
50 µL of varying concentrations of this compound (for competition curve) or buffer (for total binding) or excess unlabeled CGRP (for non-specific binding).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through GF/B filters pre-soaked in Binding Buffer using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials and measure the radioactivity using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Stimulation Assay
This protocol measures the ability of this compound to inhibit CGRP-stimulated cAMP production.
Materials:
-
CGRP receptor-expressing cells (e.g., SK-N-MC)
-
Cell culture reagents
-
Stimulation Buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)
-
CGRP
-
This compound
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well plate and grow to near confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells once with Stimulation Buffer.
-
-
Inhibitor Pre-incubation:
-
Add 50 µL of varying concentrations of this compound in Stimulation Buffer to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
CGRP Stimulation:
-
Add 50 µL of CGRP in Stimulation Buffer to each well (at a final concentration that elicits a submaximal response, e.g., EC₈₀).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Determine the IC₅₀ value for the inhibition of CGRP-stimulated cAMP production.
-
In Vivo Model of Migraine
This protocol provides a general framework for evaluating the efficacy of this compound in a preclinical animal model of migraine, such as the nitroglycerin (NTG)-induced hyperalgesia model in rodents.
Materials:
-
Rodents (e.g., rats or mice)
-
Nitroglycerin (NTG) solution
-
This compound formulated for in vivo administration
-
Vehicle control
-
Apparatus for assessing nociception (e.g., von Frey filaments for mechanical allodynia)
Procedure:
-
Acclimatization and Baseline Measurement:
-
Acclimatize animals to the testing environment and handling for several days before the experiment.
-
Measure the baseline nociceptive threshold (e.g., paw withdrawal threshold to von Frey filaments).
-
-
Treatment and Induction:
-
Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
After a pre-determined pre-treatment time, induce migraine-like symptoms by administering NTG (e.g., 10 mg/kg, i.p.).
-
-
Nociceptive Testing:
-
Measure the nociceptive threshold at various time points after NTG administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Analyze the data to determine if this compound treatment can prevent or reverse the NTG-induced hyperalgesia compared to the vehicle control group. Statistical analysis (e.g., two-way ANOVA followed by a post-hoc test) should be performed to assess significance.
-
Safety Information
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier. Handle this compound in accordance with standard laboratory safety procedures. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
These application notes and protocols are intended to serve as a guide. Researchers may need to optimize the conditions for their specific experimental setup and cell lines.
References
Application Notes and Protocols for Intraperitoneal Injection of SB 268262
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 268262 is a potent and selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) type 1 (CGRP1) receptor. CGRP is a 37-amino acid neuropeptide that plays a significant role in a variety of physiological processes, including vasodilation, inflammation, and pain transmission. By blocking the CGRP1 receptor, this compound can be utilized as a valuable tool in pre-clinical research to investigate the role of CGRP signaling in various pathological conditions, such as migraine, neuropathic pain, and inflammatory diseases.
These application notes provide a detailed protocol for the preparation and intraperitoneal (IP) administration of this compound in rodent models, specifically mice and rats. The provided information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: CGRP Signaling Pathway
Calcitonin Gene-Related Peptide (CGRP) exerts its biological effects by binding to a heterodimeric receptor complex composed of the Calcitonin Receptor-Like Receptor (CLR), a G-protein coupled receptor, and a single transmembrane domain protein called Receptor Activity-Modifying Protein 1 (RAMP1). The association of RAMP1 is essential for the functional CGRP1 receptor.
Upon binding of CGRP to its receptor, a conformational change is induced, leading to the activation of the associated Gs alpha subunit of the G-protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This compound acts as a competitive antagonist at the CGRP1 receptor, preventing CGRP from binding and thereby inhibiting this signaling cascade.
Caption: CGRP signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and recommended parameters for intraperitoneal injection in mice and rats.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 401.46 g/mol | |
| Purity | ≥99% (HPLC) | |
| Solubility | Soluble to 50 mM in DMSO | [1] |
Table 2: Recommended Intraperitoneal Injection Parameters for this compound
| Parameter | Mouse | Rat | Source |
| Dosage Range | 1 - 10 mg/kg (starting dose) | 1 - 2 mg/kg (based on olcegepant) | |
| Vehicle | 1-5% DMSO in saline or PEG 200/Tween-80/saline (1:1:18) | 1-5% DMSO in saline or PEG 200/Tween-80/saline (1:1:18) | |
| Injection Volume | 5 - 10 mL/kg | 5 - 10 mL/kg | |
| Needle Gauge | 25 - 27 G | 23 - 25 G | |
| Needle Length | 0.5 - 1 inch | 1 - 1.5 inches |
Note: The provided dosage range for mice is a general recommendation. The optimal dose of this compound should be determined empirically for each specific experimental model and research question.
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or a mixture of PEG 200, Tween-80, and sterile saline (1:1:18 ratio)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg) and the weight of the animals to be treated, calculate the total mass of this compound needed.
-
Prepare a stock solution in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add a small volume of DMSO to achieve a high concentration stock solution (e.g., 50 mM). Ensure the final concentration of DMSO in the injected solution is low (ideally ≤ 5%) to minimize toxicity.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the final dosing solution:
-
For Saline Vehicle: Dilute the DMSO stock solution with sterile saline to the final desired concentration. For example, to achieve a 1 mg/mL solution with 5% DMSO, you would add 50 µL of a 20 mg/mL DMSO stock to 950 µL of sterile saline.
-
For PEG/Tween/Saline Vehicle: Prepare the vehicle by mixing one part polyethylene (B3416737) glycol 200 (PEG 200), one part Tween-80, and eighteen parts sterile saline. Dilute the DMSO stock solution with this vehicle to the final desired concentration.
-
-
Ensure sterility: All steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination. The final solution can be sterile-filtered through a 0.22 µm syringe filter if necessary.
Intraperitoneal Injection Procedure
The following protocol outlines the standard procedure for intraperitoneal injection in mice and rats. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Caption: Standard workflow for intraperitoneal injection in rodents.
Procedure for Mice:
-
Restraint: Gently restrain the mouse by grasping the loose skin at the back of the neck and securing the tail.
-
Positioning: Turn the mouse over to expose the abdomen, tilting the head downwards at a slight angle. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site is preferred to avoid the cecum, which is typically located in the lower left quadrant.
-
Injection: Insert a 25-27 gauge needle at a 15-30 degree angle into the abdominal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administration: Once correct placement is confirmed, slowly and steadily inject the calculated volume of the this compound solution.
-
Withdrawal: Carefully withdraw the needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Procedure for Rats:
-
Restraint: Securely restrain the rat. A two-person technique is often recommended, with one person holding the animal and the other performing the injection.
-
Positioning: Position the rat on its back with its head tilted downwards.
-
Injection Site: Identify the lower right quadrant of the abdomen, lateral to the midline.
-
Injection: Insert a 23-25 gauge needle at a 15-30 degree angle.
-
Aspiration: Gently aspirate to check for proper needle placement.
-
Administration: Inject the solution slowly.
-
Withdrawal: Withdraw the needle carefully.
-
Monitoring: Return the rat to its cage and observe for any adverse effects.
Concluding Remarks
The protocol outlined in these application notes provides a comprehensive guide for the intraperitoneal administration of the CGRP1 receptor antagonist this compound in rodent models. Adherence to these guidelines, in conjunction with appropriate experimental design and ethical considerations, will enable researchers to effectively investigate the role of CGRP signaling in their specific areas of interest. It is imperative to empirically determine the optimal dosage and to closely monitor the animals for any potential adverse effects.
References
Application Notes and Protocols for SB 268262: A Selective CGRP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine and other pain disorders. It is a potent vasodilator and is involved in nociceptive transmission. The development of CGRP receptor antagonists represents a significant advancement in the treatment of migraine.[1][2][3] SB 268262 is a selective, non-peptide antagonist of the CGRP receptor, specifically targeting the CGRP1 subtype. These application notes provide detailed information on the pharmacological properties of this compound and protocols for its use in blocking CGRP-induced signaling.
Mechanism of Action
CGRP exerts its biological effects by binding to its receptor, a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound acts as a competitive antagonist at the CGRP receptor, blocking the binding of CGRP and thereby inhibiting the subsequent downstream signaling cascade.
Quantitative Data
The potency of this compound in blocking CGRP receptor signaling has been determined through various in vitro assays. The following tables summarize the key quantitative data for this antagonist.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Radioligand Binding | SK-N-MC Cell Membranes | IC50 ([125I]CGRP binding) | 0.24 nM | |
| Functional Assay | SK-N-MC Cell Membranes | IC50 (CGRP-activated adenylyl cyclase) | 0.83 nM |
Experimental Protocols
CGRP Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the CGRP receptor using a competitive binding assay with radiolabeled CGRP.
Materials:
-
SK-N-MC cell membranes (or other cells endogenously expressing CGRP receptors)
-
[125I]-hαCGRP (radioligand)
-
This compound
-
Binding Buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA)
-
Wash Buffer (e.g., ice-cold PBS)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and cocktail
-
Gamma counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from SK-N-MC cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following components in order:
-
Binding Buffer
-
This compound at various concentrations (e.g., 10-12 to 10-6 M)
-
[125I]-hαCGRP at a fixed concentration (typically at or below its Kd)
-
Cell membranes (e.g., 10-20 µg of protein per well)
-
-
Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Filtration Method: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer. Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled CGRP (e.g., 1 µM).
-
Subtract non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
CGRP-Induced cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit the CGRP-stimulated production of cAMP in whole cells.
Materials:
-
SK-N-MC cells (or other suitable cell line)
-
Cell culture medium
-
CGRP (agonist)
-
This compound
-
IBMX (phosphodiesterase inhibitor)
-
Stimulation Buffer (e.g., serum-free medium)
-
Lysis Buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)
Procedure:
-
Cell Culture: Culture SK-N-MC cells to 80-90% confluency in appropriate cell culture plates.
-
Pre-incubation with Antagonist:
-
Wash the cells with Stimulation Buffer.
-
Pre-incubate the cells with various concentrations of this compound in Stimulation Buffer containing IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.
-
-
Stimulation with Agonist:
-
Add CGRP at a fixed concentration (typically the EC80) to the wells containing this compound and incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis: Terminate the reaction by removing the medium and adding Lysis Buffer.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a CGRP dose-response curve in the absence of this compound to determine the EC50 and EC80 values.
-
Plot the percentage of inhibition of CGRP-stimulated cAMP production against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Schild Analysis for Determining Antagonist Potency (pA2)
Schild analysis is used to determine the dissociation constant (KB) of a competitive antagonist. The pA2 value is the negative logarithm of the KB.
Procedure:
-
Perform Functional Assay: Conduct a functional assay (e.g., cAMP accumulation assay as described above or a vasodilation assay in isolated arteries).
-
Generate Dose-Response Curves:
-
Generate a full dose-response curve for CGRP alone.
-
Generate several full dose-response curves for CGRP in the presence of fixed concentrations of this compound.
-
-
Calculate Dose Ratios (DR):
-
For each concentration of this compound, determine the EC50 of CGRP.
-
Calculate the Dose Ratio (DR) using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
-
Construct Schild Plot:
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
-
Data Analysis:
-
Perform a linear regression on the Schild plot.
-
A slope not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
This compound is a potent and selective antagonist of the CGRP1 receptor. The data and protocols presented here provide a framework for researchers to effectively utilize this compound in studies aimed at understanding the role of CGRP in various physiological and pathological processes. The high affinity and selectivity of this compound make it a valuable tool for investigating CGRP-mediated signaling pathways and for the preclinical evaluation of novel therapeutic strategies targeting the CGRP system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. A comparison of the actions of BIBN4096BS and CGRP8–37 on CGRP and adrenomedullin receptors expressed on SK-N-MC, L6, Col 29 and Rat 2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SB 268262 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SB 268262, a selective non-peptide CGRP1 receptor antagonist, in in vitro assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor 1. Its primary mechanism of action is to block the binding of CGRP to its receptor, thereby inhibiting the downstream signaling pathways activated by CGRP, such as the adenylyl cyclase pathway.
2. What are the recommended starting concentrations for this compound in in vitro assays?
The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental conditions. However, based on its known potency, a good starting point for most cell-based assays is in the low nanomolar to micromolar range. For initial experiments, a concentration range of 1 nM to 1 µM is recommended.
3. In which cell lines can I test the activity of this compound?
This compound has been shown to be effective in SK-N-MC human neuroblastoma cells, which endogenously express the CGRP receptor.[1] Other suitable cell lines include HEK293 or CHO-K1 cells that have been engineered to stably express the human CGRP receptor (CLR/RAMP1).[2][3][4][5][6]
4. How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For final assay concentrations, dilute the stock solution in the appropriate assay buffer or cell culture medium. Always use the batch-specific molecular weight provided on the product vial for accurate calculations.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low antagonist activity observed. | Incorrect concentration: The concentration of this compound may be too low to effectively compete with the CGRP agonist. | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 nM to 10 µM). |
| Cell health issues: The cells may not be healthy or may have a low expression of the CGRP receptor. | Ensure cells are healthy and in the logarithmic growth phase. Verify CGRP receptor expression using techniques like qPCR or western blotting. For cell lines with transient expression, optimize transfection efficiency. | |
| Agonist concentration too high: A high concentration of the CGRP agonist may overcome the inhibitory effect of this compound. | Use a concentration of the CGRP agonist that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition. | |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound and store it properly in aliquots. | |
| High background signal or off-target effects. | Compound precipitation: this compound may precipitate at high concentrations in aqueous solutions. | Visually inspect the assay wells for any signs of precipitation. If observed, reduce the final concentration of this compound or try a different solvent for the initial stock solution. |
| Non-specific binding: The compound may be binding to other cellular components or the assay plate. | Include appropriate controls, such as cells not expressing the CGRP receptor or performing the assay in the absence of cells, to assess non-specific effects. | |
| Cytotoxicity: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the solvent. Ensure the final solvent concentration in the assay is non-toxic (typically ≤ 0.5%). | |
| High variability between replicate wells. | Inconsistent cell seeding: Uneven distribution of cells in the assay plate. | Ensure proper mixing of the cell suspension before seeding and use a calibrated multichannel pipette for accurate dispensing. |
| Pipetting errors: Inaccurate pipetting of the compound or agonist. | Use calibrated pipettes and practice proper pipetting techniques. Prepare master mixes of reagents to minimize variability. | |
| Edge effects: Evaporation or temperature gradients across the assay plate. | Avoid using the outer wells of the plate, or fill them with sterile water or PBS to minimize evaporation. Ensure even temperature distribution during incubation. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound. These values can serve as a reference for designing experiments and interpreting results.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Radioligand Binding | SK-N-MC cell membranes | IC50 ([¹²⁵I]CGRP binding) | 0.24 nM | |
| Functional Assay | SK-N-MC cell membranes | IC50 (CGRP-activated adenylyl cyclase) | 0.83 nM | |
| Electrophysiology | Rat brain slices | Concentration for antagonism | 50 µM - 500 µM | [7] |
Experimental Protocols
CGRP Receptor Signaling Pathway
The binding of CGRP to its receptor, a complex of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), primarily activates the Gαs signaling pathway. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
References
- 1. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. accegen.com [accegen.com]
- 7. CGRP Inhibits Neurons of the Bed Nucleus of the Stria Terminalis: Implications for the Regulation of Fear and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
SB 268262 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of SB 268262, a selective non-peptide CGRP1 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and ensure the reliable performance of this compound in your experiments.
Storage and Stability Summary
Proper storage and handling are critical to maintaining the potency and stability of this compound. Below is a summary of recommended storage conditions for both solid compound and solutions.
| Form | Storage Temperature | Duration | Container | Special Precautions |
| Solid | Room Temperature | Up to 6 months | Tightly sealed vial | Protect from light |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Tightly sealed, light-protected aliquots | Avoid repeated freeze-thaw cycles |
| Working Solution (in aqueous buffer) | 2-8°C | Use on the same day | Sterile, tightly sealed tubes | Prepare fresh before each experiment |
Note: The provided durations are general guidelines. For critical applications, it is recommended to qualify the stability of your specific solutions under your experimental conditions.
Troubleshooting Guide & FAQs
This section addresses specific issues that users might encounter during their experiments with this compound.
Q1: I am observing lower than expected potency or inconsistent results with my this compound solutions. What could be the cause?
A1: Reduced potency and inconsistency are often linked to the degradation of this compound in solution. Several factors could contribute to this:
-
Improper Storage: Stock solutions should be stored at -20°C in small aliquots to prevent repeated freeze-thaw cycles.[1] Working solutions in aqueous buffers are less stable and should be prepared fresh for each experiment.
-
Degradation in Aqueous Solutions: this compound contains a benzamide (B126) and a sulfinyl group, which can be susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare aqueous solutions immediately before use.
-
Photodegradation: The nitroaromatic group in this compound suggests potential sensitivity to light.[2][3][4][5] Both solid compound and solutions should be protected from light by using amber vials or by covering the containers with aluminum foil.
-
Solvent Quality: Ensure that the DMSO used for preparing stock solutions is anhydrous and of high purity. Water content in DMSO can promote hydrolysis.
Q2: Can I store my working solution of this compound in cell culture medium at 37°C for the duration of my multi-day experiment?
A2: It is not recommended to store this compound in cell culture medium at 37°C for extended periods. The components of the cell culture medium, physiological pH, and elevated temperature can accelerate the degradation of the compound. For long-term experiments, it is advisable to replace the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.
Q3: I observed a precipitate in my this compound stock solution after thawing. What should I do?
A3: A precipitate in your DMSO stock solution upon thawing could be due to the compound crashing out of solution. Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound completely before making further dilutions. If the precipitate does not dissolve, it may indicate degradation or lower than expected solubility, and it is recommended to prepare a fresh stock solution.
Q4: What is the best way to prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the solid this compound in a high-quality, anhydrous solvent such as DMSO. It is common practice to prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. For accurate concentrations, always use the batch-specific molecular weight provided on the vial or Certificate of Analysis.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or clear tubes covered in foil
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 401.46 g/mol ).
-
Carefully weigh the this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C.
Preparation of Working Solutions in Aqueous Buffer
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution to the final desired concentration in your experimental aqueous buffer (e.g., cell culture medium, PBS).
-
Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions for extended periods.
Visualizations
Potential Degradation Pathways of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB 268262 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SB 268262 in in vivo experiments. Given the limited publicly available data on truly "unexpected" side effects, this guide focuses on potential experimental challenges, off-target considerations, and troubleshooting unexpected results based on the known pharmacology of this compound as a potent and selective CGRP1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected efficacy of this compound in our in vivo model. What are the potential reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Stability and Solubility: Ensure that this compound has been properly stored and that the vehicle used for in vivo administration is appropriate to maintain its solubility and stability. Refer to the manufacturer's data sheet for recommended solvents and storage conditions.
-
Dose and Route of Administration: The dosage and administration route are critical for achieving therapeutic concentrations at the target site. Review literature for doses and routes used in similar in vivo models. It may be necessary to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
-
Pharmacokinetics: The bioavailability and half-life of this compound in your chosen animal model may differ from published data. Consider performing pharmacokinetic studies to determine the concentration of the compound in plasma and target tissues over time.
-
Target Engagement: Confirm that the CGRP1 receptors in your model are functional and that this compound is reaching them. This can be assessed indirectly through ex vivo receptor binding assays or by measuring downstream signaling markers.
Q2: Are there any known off-target effects of this compound that could confound our results?
A2: this compound is reported to be a highly selective CGRP1 receptor antagonist. However, as with any pharmacological tool, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. To minimize this risk:
-
Use the Lowest Effective Dose: Determine the minimal concentration of this compound that produces the desired effect in your model.
-
Include Appropriate Controls: Use a vehicle-only control group and consider a negative control compound with a similar chemical structure but no activity at the CGRP1 receptor, if available.
-
Confirm with a Second CGRP1 Antagonist: To ensure that the observed effects are due to CGRP1 receptor blockade, consider replicating key experiments with a structurally different CGRP1 antagonist.
Q3: We observed a significant change in blood pressure in our experimental animals after administering this compound. Is this an expected effect?
A3: Calcitonin Gene-Related Peptide (CGRP) is a potent vasodilator.[1] Therefore, antagonism of the CGRP1 receptor could theoretically lead to vasoconstriction and an increase in blood pressure. While some studies on CGRP antagonists have shown minimal cardiovascular side effects, it is a plausible physiological response.[1]
-
Monitoring: It is advisable to monitor cardiovascular parameters such as blood pressure and heart rate, especially when using higher doses or in models with pre-existing cardiovascular conditions.
-
Data Interpretation: If changes in blood pressure are observed, they should be carefully documented and considered when interpreting the primary experimental outcomes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in animal response | Inconsistent dosing, differences in animal metabolism, or variations in the baseline disease state of the model. | Refine dosing procedures to ensure accuracy. Ensure a homogenous population of animals. Increase sample size to improve statistical power. |
| Unexpected behavioral changes | CGRP is involved in anxiety-like behaviors.[2] Antagonism of its receptor could potentially modulate behavior. | Conduct a thorough behavioral assessment using standardized tests (e.g., open field, elevated plus maze) to characterize any behavioral phenotype. |
| Lack of effect in a specific brain region | Poor blood-brain barrier penetration of this compound. | Consider direct administration into the central nervous system (e.g., intracerebroventricular injection) if targeting central CGRP1 receptors. Measure compound concentration in brain tissue. |
| Signs of local irritation at the injection site | High concentration of the compound or an inappropriate vehicle. | Reduce the concentration of the dosing solution if possible. Test alternative, well-tolerated vehicles. |
Experimental Protocols
In Vivo Administration of this compound
This is a generalized protocol and should be adapted for specific experimental needs.
-
Preparation of Dosing Solution:
-
Refer to the manufacturer's instructions for the appropriate solvent for this compound. A common vehicle is a solution of DMSO, Tween 80, and saline.
-
Prepare the solution fresh on the day of the experiment to ensure stability.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
-
Animal Dosing:
-
Select the appropriate route of administration based on the experimental design (e.g., intraperitoneal, subcutaneous, oral gavage).
-
Calculate the volume to be administered based on the animal's body weight and the target dose.
-
Administer the vehicle solution to the control group.
-
-
Post-Dosing Monitoring:
-
Observe the animals for any signs of distress or adverse reactions.
-
Monitor relevant physiological parameters as required by the experimental protocol.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Calcitonin Gene-Related Peptide Systemic Effects: Embracing the Complexity of Its Biological Roles—A Narrative Review [mdpi.com]
- 2. Calcitonin Gene-Related Peptide in the Bed Nucleus of the Stria Terminalis Produces an Anxiety-Like Pattern of Behavior and Increases Neural Activation in Anxiety-Related Structures - PMC [pmc.ncbi.nlm.nih.gov]
SB 268262 off-target effects to consider
Important Notice: Publicly available information regarding the specific off-target effects of SB 268262 is limited. This document summarizes the known on-target pharmacological profile of this compound and provides general guidance for troubleshooting potential experimental issues. Without specific data on off-target interactions, the troubleshooting advice is based on general principles of pharmacology and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, specifically the CGRP1 subtype.[1] Its primary mechanism of action is to block the binding of CGRP to its receptor, thereby inhibiting the downstream signaling pathways activated by CGRP.[1]
Q2: What are the known potency values for this compound at the CGRP1 receptor?
In membranes from the human neuroblastoma cell line SK-N-MC, which endogenously expresses the CGRP1 receptor, this compound has been shown to:
-
Inhibit the binding of radiolabeled CGRP ([125I]CGRP) with an IC50 of 0.24 nM.[1]
-
Inhibit CGRP-stimulated adenylyl cyclase activity with an IC50 of 0.83 nM.[1]
Q3: Is there any information available on the off-target effects of this compound?
Currently, there is no publicly available, comprehensive selectivity panel or detailed pharmacological profile of this compound against a broad range of other receptors, ion channels, or enzymes. Therefore, specific off-target effects are not well-documented in the public domain.
Q4: I am observing unexpected effects in my experiment when using this compound. What should I consider?
Given the lack of specific off-target data, troubleshooting unexpected effects should follow a systematic approach:
-
Confirm On-Target Effect: First, ensure that the observed effect is not a consequence of CGRP1 receptor antagonism in your specific experimental system. CGRP has a wide range of physiological roles, and its blockade could lead to unanticipated biological responses.
-
Control Experiments:
-
Include a vehicle control to account for any effects of the solvent used to dissolve this compound.
-
If possible, use a structurally different CGRP antagonist to see if the unexpected effect is specific to this compound or a general consequence of CGRP receptor blockade.
-
Perform a dose-response curve for the unexpected effect to understand its concentration-dependency.
-
-
Literature Review: Conduct a thorough literature search for the expression and function of CGRP and its receptor in your specific cell type or tissue model to understand the potential physiological consequences of its blockade.
Troubleshooting Guide
| Observed Issue | Potential Cause (Hypothetical) | Recommended Action |
| Unexpected change in cell viability or proliferation. | While undocumented, high concentrations of any small molecule could potentially have non-specific cytotoxic effects. | Perform a concentration-response experiment to determine if the effect is dose-dependent. Compare with a vehicle control. Assess cell viability using standard assays (e.g., MTT, trypan blue exclusion). |
| Alteration in the activity of a signaling pathway seemingly unrelated to CGRP. | This could be an unknown off-target effect. | As specific off-target interactions are unknown, a broad approach is necessary. If you have a hypothesis about a potential off-target (e.g., based on the chemical structure of this compound or the observed phenotype), you could test for interactions with that target directly (e.g., using a specific agonist or antagonist for the hypothesized off-target). |
| Variability in experimental results. | This could be due to issues with compound stability, solubility, or experimental technique. | Ensure proper storage and handling of this compound as per the manufacturer's instructions. Prepare fresh stock solutions and verify solubility in your experimental buffer. Standardize all experimental procedures to minimize variability. |
On-Target Pharmacology of this compound
The following table summarizes the known quantitative data for the on-target activity of this compound.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (125I]CGRP binding inhibition) | SK-N-MC cell membranes | 0.24 nM | [1] |
| IC50 (CGRP-activated adenylyl cyclase stimulation) | SK-N-MC cell membranes | 0.83 nM | [1] |
CGRP Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CGRP receptor, which is the primary target of this compound. Understanding this pathway can help in designing experiments and interpreting results related to the on-target effects of the compound.
Caption: Canonical CGRP receptor signaling pathway.
Experimental Protocols
As specific off-target effects are not documented, detailed experimental protocols for their investigation cannot be provided. However, for investigating the known on-target effects of this compound, the following general methodologies can be adapted from the literature.
1. Radioligand Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (IC50, Ki) of this compound for the CGRP receptor.
-
Materials:
-
Cell membranes expressing the CGRP receptor (e.g., from SK-N-MC cells).
-
Radiolabeled CGRP (e.g., [125I]CGRP).
-
This compound at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl2, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Incubate cell membranes with a fixed concentration of [125I]CGRP and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled CGRP.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
2. Adenylyl Cyclase Activity Assay
-
Objective: To assess the functional antagonism of this compound on CGRP-stimulated cAMP production.
-
Materials:
-
Intact cells or cell membranes expressing the CGRP receptor.
-
CGRP.
-
This compound at various concentrations.
-
Assay buffer containing ATP and a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., ELISA, HTRF).
-
-
Methodology:
-
Pre-incubate the cells or membranes with varying concentrations of this compound.
-
Stimulate the cells or membranes with a fixed concentration of CGRP (typically EC80) in the presence of ATP and a phosphodiesterase inhibitor.
-
Incubate for a defined period to allow for cAMP production.
-
Terminate the reaction and lyse the cells.
-
Measure the amount of cAMP produced using a suitable detection kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to determine the IC50 for the inhibition of CGRP-stimulated adenylyl cyclase activity.
-
References
Technical Support Center: SB 268262 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective CGRP1 receptor antagonist, SB 268262, in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and administration of this compound in animal models.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during vehicle preparation or upon administration. | This compound has low aqueous solubility. The concentration of the organic co-solvent (e.g., DMSO) may be too low in the final vehicle, or the compound may be precipitating upon contact with aqueous physiological fluids. | 1. Optimize Vehicle Composition: Prepare a stock solution of this compound in 100% sterile DMSO. For the final injection volume, dilute the stock solution with a suitable aqueous vehicle such as saline or a mixture of PEG 200 and Tween 80 in saline. Ensure the final concentration of DMSO is kept to a minimum, ideally below 10% (v/v), to avoid toxicity.[1][2] 2. Stepwise Dilution: When preparing the final formulation, add the aqueous vehicle to the DMSO stock solution slowly while vortexing to prevent rapid precipitation. 3. Consider Alternative Vehicles: For a detailed protocol on a vehicle successfully used for a similar CGRP antagonist, see the Experimental Protocols section. |
| Inconsistent or lack of expected pharmacological effect. | 1. Improper Administration: Intraperitoneal (i.p.) injections can be prone to misinjection into the gastrointestinal tract, adipose tissue, or subcutaneous space, leading to variable absorption.[3] 2. Suboptimal Dosage: The dose of this compound may be insufficient to achieve the desired therapeutic concentration at the target site. 3. Compound Instability: this compound may be degrading in the prepared vehicle over time. | 1. Refine Injection Technique: Ensure proper restraint of the animal and use the correct injection site (lower right abdominal quadrant for rodents) and angle to minimize the risk of misinjection. For detailed guidance, refer to the Experimental Protocols section. 2. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose for your specific animal model and experimental paradigm. A starting point for rats, based on a similar CGRP antagonist, is in the range of 1-2 mg/kg i.p.[4] 3. Fresh Preparation & Stability Check: Prepare the dosing solution fresh on the day of the experiment. If the solution must be stored, conduct a stability study by analyzing the concentration of this compound in the vehicle at different time points and storage conditions. |
| Adverse effects observed in the vehicle control group. | The vehicle itself, particularly at high concentrations of co-solvents like DMSO or PEG, can cause local irritation, inflammation, or systemic toxicity.[2] | 1. Minimize Co-solvent Concentration: Use the lowest possible concentration of the organic co-solvent required to keep this compound in solution. 2. Select a Well-Tolerated Vehicle: Consider using a vehicle with a good safety profile, such as a low percentage of PEG 200 and Tween 80 in saline.[4] 3. Thoroughly Evaluate Vehicle Effects: Always include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from those of this compound. Monitor for any signs of distress or local irritation. |
| Unexpected off-target effects. | While this compound is a selective CGRP1 antagonist, high concentrations or interactions with other biological systems cannot be entirely ruled out. CGRP signaling is involved in various physiological processes, and its antagonism may have unintended consequences.[5][6] | 1. Confirm Target Engagement: If possible, include experiments to measure the direct downstream effects of CGRP1 receptor blockade to confirm that the observed effects are mediated through the intended target. 2. Literature Review: Stay updated on the latest research regarding CGRP receptor antagonist off-target effects. 3. Careful Observation: Meticulously document all behavioral and physiological changes in the animals following administration of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo delivery of this compound?
A1: Due to its poor water solubility, this compound requires a vehicle containing a co-solvent. A commonly used approach is to first dissolve the compound in 100% DMSO to create a stock solution. This stock can then be diluted with a sterile aqueous solution to the final desired concentration. For intraperitoneal injections in rodents, it is recommended to keep the final DMSO concentration below 10% (v/v) to minimize potential toxicity.[1][2] A vehicle composed of PEG 200, Tween 80, and saline has been successfully used for the similar CGRP antagonist, olcegepant (B1677202), and is a good starting point for this compound.[4] A detailed protocol is provided in the Experimental Protocols section.
Q2: How should I calculate the correct dosage of this compound for my animal model?
A2: The optimal dosage will depend on the animal species, the specific experimental model, and the intended therapeutic effect. It is highly recommended to perform a dose-response study to determine the most effective dose with the fewest side effects. Based on studies with the similar CGRP antagonist olcegepant in rats, a starting dose range of 1-2 mg/kg for intraperitoneal administration can be considered.[4]
Q3: What is the stability of this compound in the prepared vehicle?
A3: There is limited publicly available data on the stability of this compound in common in vivo vehicles. Therefore, it is best practice to prepare the dosing solution fresh on the day of the experiment. If storage is necessary, it is recommended to conduct a pilot stability study by storing the formulation under the intended conditions and for the desired duration, followed by analytical testing (e.g., HPLC) to confirm that the concentration of this compound has not changed significantly.
Q4: What are the potential off-target effects of this compound?
A4: this compound is a selective antagonist for the CGRP1 receptor. However, CGRP itself is involved in a wide range of physiological processes, including cardiovascular regulation and immune responses.[5][6] Therefore, antagonism of CGRP signaling could potentially lead to off-target effects. It is crucial to include appropriate control groups in your experiments and to carefully monitor the animals for any unexpected behavioral or physiological changes.
Q5: What are the key considerations for intraperitoneal (i.p.) injection of this compound?
A5: The success of i.p. administration of poorly soluble compounds like this compound relies heavily on proper technique. Key considerations include:
-
Correct Injection Site: In rodents, the injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3]
-
Needle Gauge and Length: Use an appropriate needle size for the animal (e.g., 25-27G for mice, 23-25G for rats).[3]
-
Injection Volume: The volume should be kept as low as possible, generally not exceeding 10 ml/kg for rodents.[3]
-
Aspiration: After inserting the needle, gently aspirate to ensure that a blood vessel or organ has not been punctured.[3]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 401.46 g/mol | Tocris Bioscience |
| Solubility in DMSO | Up to 50 mM | R&D Systems[1] |
| Recommended Max. DMSO Concentration (i.p.) | < 10% (v/v) | General Guideline[1][2] |
| Starting Dose Range (i.p. in rats, based on olcegepant) | 1-2 mg/kg | Grell et al., 2022[4] |
Experimental Protocols
Protocol 1: Vehicle Formulation for Intraperitoneal (i.p.) Injection
This protocol is adapted from a successful formulation for the CGRP antagonist olcegepant and is a recommended starting point for this compound.[4]
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Polyethylene Glycol 200 (PEG 200)
-
Sterile Tween 80
-
Sterile 0.9% Saline
Procedure:
-
Prepare the Vehicle Mixture: In a sterile tube, prepare the vehicle by mixing PEG 200, Tween 80, and saline in a ratio of 1:1:18 (v/v/v). For example, to make 2 ml of vehicle, mix 100 µl of PEG 200, 100 µl of Tween 80, and 1.8 ml of saline.
-
Prepare this compound Stock Solution: Weigh the required amount of this compound and dissolve it in a minimal amount of 100% sterile DMSO to create a concentrated stock solution. Ensure the final concentration of DMSO in the injection solution does not exceed 10%.
-
Final Formulation: Slowly add the this compound stock solution to the prepared vehicle mixture while vortexing continuously to ensure complete dissolution and prevent precipitation.
-
Administration: Administer the final formulation to the animals via intraperitoneal injection immediately after preparation.
Protocol 2: Intraperitoneal (i.p.) Injection in Rodents
Procedure:
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For a one-person technique, grasp the animal by the scruff of the neck and allow the body to rest in the palm of your hand, with the hind legs secured by your little finger.
-
Injection Site: Identify the lower right quadrant of the abdomen. This is lateral to the midline and caudal to the rib cage.
-
Needle Insertion: Use a new, sterile needle for each animal. Insert the needle at a 15-30 degree angle to the abdominal wall.
-
Aspiration: Gently pull back on the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated.
-
Injection: If aspiration is clear, slowly and steadily inject the solution.
-
Withdrawal: Withdraw the needle at the same angle it was inserted.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, pain, or adverse reactions.
Visualizations
References
- 1. Investigation of the species selectivity of a nonpeptide CGRP receptor antagonist using a novel pharmacodynamic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory complications of CGRP monoclonal antibodies: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
SB 268262 stability in cell culture media
Welcome to the technical support center for SB 268262. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the stability and efficacy of the compound in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor 1 (CGRP1).[1][2] It functions by inhibiting the binding of CGRP to its receptor and subsequently blocking the CGRP-activated adenylyl cyclase stimulation.[1] This action prevents the downstream signaling cascade initiated by CGRP.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: It is recommended to dissolve this compound in a suitable organic solvent like DMSO to prepare a concentrated stock solution. For long-term storage, stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C.
Q3: What is the stability of this compound in cell culture media?
Q4: What are the typical working concentrations for this compound in cell culture?
A4: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental goals. Published studies have used concentrations in the range of 50 µM to 500 µM to antagonize the effects of CGRP.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q5: What are the key signaling pathways affected by this compound?
A5: this compound, by blocking the CGRP1 receptor, primarily inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activation of Protein Kinase A (PKA) and downstream signaling events.
CGRP1 Receptor Signaling Pathway
Caption: CGRP1 receptor signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Degradation of this compound: The compound may be unstable in the cell culture medium over the course of the experiment. | 1. Refresh Media: For experiments longer than 24 hours, replace the medium with fresh this compound every 24-48 hours. 2. Perform a Stability Study: Determine the stability of this compound under your specific experimental conditions using a method like HPLC (see protocol below). |
| Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the CGRP receptor. | Perform a dose-response curve to identify the optimal inhibitory concentration for your cell line. | |
| Cell Health Issues: The cells may not be healthy or responsive. | 1. Check Cell Viability: Use a viability assay (e.g., Trypan Blue) to ensure cell health. 2. Optimize Culture Conditions: Ensure proper cell culture techniques, including media changes and passaging schedules.[4] | |
| Solvent Cytotoxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | Keep the final solvent concentration below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final concentration of the solvent without this compound) in your experiments. | |
| Unexpected Cellular Response | Off-Target Effects: At high concentrations, this compound might have off-target effects. | Use the lowest effective concentration determined from your dose-response studies. |
| Media Component Interaction: Components in the cell culture media may interact with this compound.[3] | Consider using a serum-free or chemically defined medium if interactions are suspected. If this is not possible, a stability study is crucial. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium
-
Sterile, low-protein-binding microcentrifuge tubes
-
37°C, 5% CO2 incubator
-
-80°C freezer
-
HPLC system with a suitable column (e.g., C18) and detector
Procedure:
-
Prepare Working Solution: Prepare a working solution of this compound in your cell culture medium at the desired experimental concentration.
-
Aliquot Samples: Aliquot the solution into several sterile, low-protein-binding microcentrifuge tubes.
-
Incubate: Place the tubes in a 37°C, 5% CO2 incubator.
-
Collect Time Points: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation. The sample at time 0 should be frozen immediately after preparation.
-
Sample Analysis: Once all time points have been collected, thaw the samples. Analyze the concentration of intact this compound in each sample using a validated HPLC method.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation profile and half-life in your specific cell culture medium.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. CGRP Inhibits Neurons of the Bed Nucleus of the Stria Terminalis: Implications for the Regulation of Fear and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encodeproject.org [encodeproject.org]
How to prevent SB 268262 precipitation in buffer
For researchers, scientists, and drug development professionals utilizing the selective CGRP receptor antagonist SB 268262, ensuring its proper dissolution and stability in experimental buffers is critical for obtaining reliable and reproducible results. This guide provides troubleshooting advice and frequently asked questions to address the common challenge of this compound precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a concentrated stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 50 mM.
Q2: Why does my this compound solution precipitate when I dilute it into my aqueous experimental buffer?
A2: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. When a concentrated DMSO stock solution is diluted into an aqueous buffer (e.g., PBS, TRIS, or cell culture media), the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.
Q3: What is a safe final concentration of DMSO in my experiment?
A3: To minimize solvent effects on your experimental system, it is best practice to keep the final concentration of DMSO as low as possible, typically below 0.5%. Always include a vehicle control with the same final concentration of DMSO in your experiments to account for any potential effects of the solvent itself.
Q4: How can I prevent this compound from precipitating when preparing my working solution?
A4: Several strategies can be employed to prevent precipitation when diluting your this compound DMSO stock into an aqueous buffer:
-
Intermediate Dilution: Instead of directly diluting the high-concentration DMSO stock into your aqueous buffer, perform one or more intermediate dilution steps in DMSO to lower the concentration gradually.
-
Slow Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while gently vortexing or stirring. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.
-
Warm the Aqueous Buffer: Slightly warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve the solubility of the compound.
-
Optimize Buffer Composition: While specific data for this compound is limited, for some hydrophobic compounds, the presence of proteins (like albumin) or detergents in the buffer can help to maintain solubility. However, the compatibility of these additives with your specific assay must be considered.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental buffer.
Experimental Workflow for Preparing Aqueous Working Solutions
Caption: A recommended workflow for preparing aqueous working solutions of this compound from a DMSO stock to minimize precipitation.
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | Up to 50 mM | R&D Systems |
| Molecular Weight | 401.46 g/mol | Tocris Bioscience |
CGRP Receptor Signaling Pathway
This compound is a selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor 1. Understanding the signaling pathway it inhibits is crucial for interpreting experimental results.
SB 268262 batch-to-batch variability issues
Technical Support Center: SB 268262
This technical support resource is designed for researchers, scientists, and drug development professionals using this compound. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly those arising from batch-to-batch variability, to ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor 1 (CGRP1). Its primary mechanism of action is to block the signaling pathway activated by CGRP. It achieves this by competitively inhibiting the binding of CGRP to its receptor, thereby preventing downstream cellular responses such as the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).
Q2: What are the typical in vitro IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the assay format. For instance, in studies using SK-N-MC cell membranes, this compound has been shown to inhibit the binding of radiolabeled CGRP ([125I]CGRP) with an IC50 of approximately 0.24 nM. In functional assays measuring the inhibition of CGRP-activated adenylyl cyclase stimulation in the same cell line, the IC50 is around 0.83 nM. It is important to establish baseline IC50 values in your specific experimental system.
Q3: How should I store and handle this compound to ensure its stability?
For optimal stability, this compound should be stored as a solid at room temperature. Once dissolved, it is recommended to prepare stock solutions, create aliquots in tightly sealed vials, and store them at -20°C or -80°C for long-term use.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Whenever possible, solutions should be freshly prepared for each experiment.[1]
Q4: I am observing a significant shift in the potency (IC50) of this compound between different batches. What could be the cause?
Batch-to-batch variability in potency is a common issue in research and can stem from several factors.[2][3] These can include:
-
Purity Differences: Even minor variations in purity between batches can lead to significant differences in biological activity.[4][5][6] Impurities may have off-target effects or interfere with the binding of this compound to the CGRP receptor.
-
Solubility Issues: Incomplete solubilization of the compound can lead to an overestimation of the concentration in your stock solution, resulting in an apparent decrease in potency.
-
Degradation: Improper storage or handling of a particular batch may have led to its degradation.
-
Water Content: The presence of residual solvent or water can affect the actual concentration of the active compound.
It is crucial to carefully document the batch number for each experiment and to qualify a new batch before its use in critical studies.
Troubleshooting Guide: Inconsistent Results with this compound
This guide provides a systematic approach to troubleshooting inconsistent experimental outcomes that may be related to this compound batch-to-batch variability.
Issue 1: Higher than Expected IC50 Value (Lower Potency)
| Potential Cause | Troubleshooting Steps |
| Compound Purity/Integrity | 1. Verify Certificate of Analysis (CoA): Compare the purity data from the CoAs of the different batches. Note any significant differences in purity levels or impurity profiles. 2. Analytical Chemistry: If possible, perform an independent analysis (e.g., HPLC, LC-MS) to confirm the purity and integrity of the current batch. 3. Fresh Stock: Prepare a fresh stock solution from the solid compound. |
| Solubility Problems | 1. Solvent Selection: Ensure you are using an appropriate solvent for this compound. 2. Solubilization Technique: Gently warm the solution or use a sonicator to aid dissolution. Visually inspect the solution for any undissolved particles. 3. Filtration: Filter the stock solution through a 0.22 µm filter to remove any particulate matter. |
| Experimental Protocol Drift | 1. Review Protocol: Compare your current experimental protocol with previous successful experiments. Check for any unintentional changes in reagents, cell passage number, incubation times, or instrument settings. 2. Control Compound: Include a known CGRP receptor antagonist with a well-characterized potency as a positive control in your assays. |
Issue 2: Lower than Expected IC50 Value (Higher Potency)
| Potential Cause | Troubleshooting Steps |
| Weighing/Dilution Error | 1. Recalculate Dilutions: Double-check all calculations for the preparation of stock and working solutions. 2. Pipette Calibration: Ensure that all pipettes used for serial dilutions are properly calibrated. |
| Batch-Specific Characteristics | 1. CoA Review: Scrutinize the CoA for the specific batch. A higher purity level than previous batches could result in higher potency. 2. Cross-Validation: Test the new batch alongside a previously validated batch in the same experiment to confirm the shift in potency. |
| Assay System Sensitivity | 1. Cell Health: Confirm that the cells used in the assay are healthy and within a consistent passage number range. Changes in cell health or receptor expression levels can alter sensitivity to antagonists. 2. Reagent Lots: Check for any changes in the lots of critical reagents, such as cell culture media, serum, or the CGRP agonist. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information. Note that for batch-specific data, you should always refer to the Certificate of Analysis provided by the supplier.[5]
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Binding) | 0.24 nM | Inhibition of [125I]CGRP binding | SK-N-MC cell membranes |
| IC50 (Functional) | 0.83 nM | Inhibition of CGRP-activated adenylyl cyclase | SK-N-MC cell membranes |
| Purity | ≥99% | HPLC | [4][5] |
| Molecular Weight | 401.46 g/mol | [4] |
Experimental Protocols
CGRP Receptor Binding Assay (Competitive Inhibition)
This protocol is a general guideline for a competitive radioligand binding assay to determine the IC50 of this compound.
Materials:
-
Cell membranes expressing CGRP receptors (e.g., from SK-N-MC cells)
-
[125I]-hCGRP (human Calcitonin Gene-Related Peptide)
-
This compound
-
Binding Buffer (e.g., 25 mM HEPES, 2.5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold PBS)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes, and the various concentrations of this compound or vehicle control.
-
Add [125I]-hCGRP to all wells at a final concentration close to its Kd.
-
For non-specific binding control wells, add a high concentration of unlabeled CGRP.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Functional Assay: Inhibition of CGRP-stimulated cAMP Production
This protocol outlines a cell-based functional assay to measure the antagonistic effect of this compound on CGRP-induced cAMP accumulation.
Materials:
-
Cells expressing CGRP receptors (e.g., CHO or HEK293 cells)
-
CGRP agonist
-
This compound
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the culture medium and pre-incubate the cells with the different concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at room temperature.
-
Add the CGRP agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Plot the cAMP levels against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: CGRP signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 2. benchchem.com [benchchem.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 5. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 6. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
Interpreting negative results with SB 268262
Welcome to the technical support center for SB 268262. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret your results, particularly when faced with unexpected or negative outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) type 1 receptor.[1] Its primary mechanism of action is to inhibit the binding of CGRP to its receptor and consequently block CGRP-activated adenylyl cyclase stimulation.[1] This makes it a valuable tool for studying the physiological and pathological roles of CGRP signaling.
Q2: What are the common experimental applications of this compound?
This compound is frequently used in research to investigate the role of CGRP in various biological processes, including:
-
Pain and Migraine: As CGRP is a key molecule in migraine pathophysiology, this compound is used to probe the mechanisms of migraine and test potential therapeutic interventions.
-
Fear and Anxiety: Studies have utilized this compound to explore the involvement of CGRP signaling in fear and anxiety-related behaviors.[2]
-
Cardiovascular Research: CGRP is a potent vasodilator, and this compound can be used to study its role in blood pressure regulation and other cardiovascular functions.
Q3: How should I prepare and store this compound?
Proper preparation and storage of this compound are crucial for obtaining reliable and reproducible results.
-
Solubility: this compound is soluble in DMSO. For aqueous buffers, it is recommended to first dissolve the compound in DMSO to make a stock solution and then dilute it with the aqueous buffer of choice.
-
Storage:
-
Solid: The solid form of this compound should be stored at room temperature.[1] When stored correctly in a tightly sealed vial, it can be kept for up to 6 months.
-
Solutions: Stock solutions in DMSO should be prepared, aliquoted into tightly sealed vials, and stored at -20°C. These solutions are generally stable for up to one month. It is recommended to make up and use solutions on the same day whenever possible. Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
-
Troubleshooting Guide: Interpreting Negative or Unexpected Results
Encountering negative or unexpected results is a common part of the research process. This guide will help you troubleshoot potential issues when your experiments with this compound do not yield the expected outcome.
A "negative result" can manifest in several ways:
-
This compound shows no effect in your assay.
-
The observed effect is the opposite of what is expected.
-
Results are inconsistent or not reproducible.
Below is a logical workflow to help you identify the potential cause of the issue.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Step 1: Verify Compound Handling and Preparation
| Potential Issue | Troubleshooting Steps |
| Poor Solubility | - Ensure this compound is fully dissolved in DMSO before further dilution in aqueous buffers. Visually inspect the stock solution for any precipitates. - Consider briefly sonicating the solution to aid dissolution. - The final concentration of DMSO in your assay should be kept low (typically <0.5%) and consistent across all conditions, including controls, as high concentrations can have their own biological effects. |
| Compound Degradation | - Confirm that stock solutions were stored correctly at -20°C in tightly sealed vials. - Avoid repeated freeze-thaw cycles by preparing aliquots. - Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Inaccurate Concentration | - Double-check all calculations for dilutions. - Use calibrated pipettes to ensure accurate liquid handling. |
Step 2: Scrutinize Experimental Setup and Controls
A lack of effect from this compound could be due to issues with the experimental system itself, rather than the compound.
| Potential Issue | Troubleshooting Steps |
| Inactive Biological System | - Positive Control: This is critical. Use a known CGRP receptor agonist (e.g., CGRP peptide itself) to confirm that the CGRP signaling pathway is active in your cells or tissue preparation. If the positive control does not elicit the expected response (e.g., an increase in cAMP), the issue lies with the biological system, not this compound. - Cell/Tissue Health: Ensure that cells are healthy, within a low passage number, and that tissues are fresh and properly prepared. Cell lines can sometimes lose receptor expression over time.[3] |
| Inappropriate Assay Conditions | - Vehicle Control: Ensure that the vehicle (e.g., DMSO) at the same final concentration as in the this compound-treated samples does not have an effect on its own. - Assay Parameters: Verify that the pH, temperature, and incubation times are optimal for your specific assay and biological system. |
| Suboptimal this compound Concentration | - Perform a dose-response curve to ensure you are using a concentration of this compound that is appropriate for your experimental system. The IC50 can vary between different cell types and assay conditions. |
Step 3: Re-evaluate Data and Biological Context
If you have ruled out technical issues, it's time to consider the biological interpretation of your results.
| Potential Issue | Troubleshooting Steps |
| Lack of CGRP Tone | - In some experimental systems, there may be no endogenous CGRP being released. Therefore, a CGRP antagonist like this compound will not have an effect on its own. The effect of this compound is often only observed when the system is challenged with exogenous CGRP. |
| Off-Target Effects | - While this compound is a selective CGRP1 receptor antagonist, unexpected results could potentially be due to interactions with other receptors or signaling pathways, though specific off-target information for this compound is not extensively published. Consider if your observed phenotype could be explained by an alternative mechanism. |
| Alternative Signaling Pathways | - CGRP receptors can couple to signaling pathways other than adenylyl cyclase.[4] If you are only measuring cAMP levels, you might be missing effects on other downstream signaling molecules. |
Quantitative Data Summary
The following tables provide a summary of the reported potency of this compound and a comparison with other common CGRP antagonists.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 (nM) | Reference |
| [125I]CGRP Binding | SK-N-MC | 0.24 | [1] |
| CGRP-activated Adenylyl Cyclase Stimulation | SK-N-MC | 0.83 | [1] |
Table 2: Comparative Potency of CGRP Antagonists
| Compound | CGRP Binding (IC50/Ki, nM) | Functional Antagonism (IC50/Kb, nM) | Reference |
| This compound | 0.24 | 0.83 | [1] |
| Olcegepant | - | - | |
| Telcagepant | 4.6 (Ki) | - |
Note: Direct comparative studies for all compounds under identical conditions are limited. The provided values are from different sources and should be interpreted with caution.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize this compound. These should be optimized for your specific experimental conditions.
CGRP Receptor Radioligand Binding Assay
This assay measures the ability of this compound to displace a radiolabeled CGRP analog from its receptor.
Caption: A simplified workflow for a CGRP receptor radioligand binding assay.
Materials:
-
Cell membranes expressing CGRP receptors (e.g., from SK-N-MC cells)
-
Radiolabeled CGRP (e.g., [125I]hCGRP)
-
This compound
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of unlabeled CGRP)
-
Filtration apparatus and filter mats
Procedure:
-
Prepare dilutions: Prepare a series of dilutions of this compound in binding buffer.
-
Set up assay tubes:
-
Total binding: Add binding buffer, radiolabeled CGRP, and cell membranes.
-
Non-specific binding: Add binding buffer, radiolabeled CGRP, non-specific binding control, and cell membranes.
-
Competition: Add binding buffer, radiolabeled CGRP, your desired concentration of this compound, and cell membranes.
-
-
Incubate: Incubate the tubes at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separate: Rapidly filter the contents of each tube through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Wash: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Count: Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
Adenylyl Cyclase Functional Assay
This assay measures the ability of this compound to inhibit the CGRP-induced production of cyclic AMP (cAMP).
Caption: A general workflow for an adenylyl cyclase functional assay to test this compound.
Materials:
-
Whole cells expressing CGRP receptors
-
This compound
-
CGRP agonist (e.g., human α-CGRP)
-
Assay buffer
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP detection kit (e.g., ELISA, HTRF)
Procedure:
-
Cell Preparation: Plate cells in a suitable microplate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound (and a vehicle control) in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of a CGRP agonist (typically the EC80 concentration to ensure a robust signal) to the wells and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.
-
Analyze: Plot the cAMP concentration against the concentration of this compound to determine the IC50 value for the inhibition of CGRP-stimulated adenylyl cyclase activity.
CGRP Signaling Pathway
The diagram below illustrates the canonical CGRP signaling pathway and the point of intervention for this compound.
Caption: CGRP binds to its receptor, activating adenylyl cyclase and leading to a cellular response. This compound blocks this pathway by antagonizing the CGRP receptor.
References
- 1. bio-techne.com [bio-techne.com]
- 2. CGRP Inhibits Neurons of the Bed Nucleus of the Stria Terminalis: Implications for the Regulation of Fear and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel CGRP receptor antagonists through a design strategy of target simplification with addition of molecular flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two CGRP Antagonists: Comparing the Clinical Efficacy of Telcagepant and the Preclinical Profile of SB 268262
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of migraine therapeutics, the role of Calcitonin Gene-Related Peptide (CGRP) as a key player in the pathophysiology of migraine is well-established. This has led to the development of a new class of drugs known as CGRP receptor antagonists. This guide provides a comparative overview of two such antagonists: telcagepant (B1682995), a compound that underwent extensive clinical evaluation, and SB 268262, a research tool that has been valuable in preclinical investigations.
Telcagepant (MK-0974) was a promising oral CGRP receptor antagonist for the acute treatment of migraine.[1] It demonstrated efficacy comparable to triptans in numerous clinical trials but was ultimately discontinued (B1498344) due to concerns about liver toxicity with long-term use.[1][2] In contrast, this compound is a potent and selective CGRP receptor antagonist that has been primarily utilized as a research tool in preclinical studies to probe the function of the CGRP system. To date, there is no publicly available evidence of this compound having entered clinical trials for migraine or other conditions.
This guide will delve into the available data for both compounds, presenting a clear comparison of their mechanisms of action, available efficacy data, and the experimental protocols used to evaluate them. This information is intended to provide researchers and drug development professionals with a comprehensive understanding of a clinically tested CGRP antagonist and a preclinical tool, highlighting the different stages and challenges in the drug development pipeline.
At a Glance: this compound vs. Telcagepant
| Feature | This compound | Telcagepant |
| Mechanism of Action | Selective, non-peptide CGRP receptor antagonist | Potent, selective, orally bioavailable non-peptide CGRP receptor antagonist.[3][4] |
| Development Phase | Preclinical research tool | Phase III clinical trials (discontinued).[1] |
| Indication | Not applicable (research) | Acute treatment of migraine.[5] |
| Reported Efficacy | - | Pain Freedom at 2 hours: - 300 mg: ~27%[6][7]- 150 mg: ~24%[8]Pain Relief at 2 hours: - 300 mg: ~55%[6][7]- 150 mg: ~55%[8] |
| Key Findings | Effective in blocking CGRP-induced responses in preclinical models. | Efficacy comparable to zolmitriptan (B1197) 5 mg for acute migraine treatment.[6][7] Favorable side effect profile compared to triptans (e.g., no vasoconstriction).[7] |
| Limitations | No clinical data available. | Development halted due to elevated liver transaminases in a subset of patients on daily dosing.[1] |
Delving into the Data: Experimental Protocols
Telcagepant: A Look into a Phase III Clinical Trial
The efficacy of telcagepant was rigorously evaluated in several large-scale, randomized, double-blind, placebo-controlled clinical trials. A representative example of the methodology employed in these trials is outlined below.
Objective: To assess the efficacy and tolerability of oral telcagepant for the acute treatment of a single moderate-to-severe migraine attack.
Study Design:
-
Participants: Adult patients with a history of migraine with or without aura, as defined by the International Headache Society criteria.
-
Randomization: Patients were randomly assigned to one of several treatment arms, typically including:
-
Telcagepant (e.g., 150 mg or 300 mg)
-
Placebo
-
An active comparator (e.g., zolmitriptan 5 mg)
-
-
Treatment: Patients were instructed to take a single dose of the study medication to treat a migraine attack of at least moderate severity.
-
Primary Endpoints:
-
Pain freedom at 2 hours post-dose: Proportion of patients with a reduction in headache severity from moderate or severe to no pain.
-
Absence of photophobia, phonophobia, and nausea at 2 hours post-dose.
-
-
Secondary Endpoints:
-
Pain relief at 2 hours post-dose: Proportion of patients with a reduction in headache severity from moderate or severe to mild or no pain.
-
Sustained pain freedom from 2 to 24 hours post-dose.
-
Inclusion Criteria:
-
Male or female, 18-65 years of age.
-
A diagnosis of migraine with or without aura for at least one year.
-
Migraine attacks lasting 4-72 hours if untreated.
-
Two to eight moderate or severe migraine attacks per month.
Exclusion Criteria:
-
History of certain cardiovascular conditions (a key advantage of CGRP antagonists over triptans).
-
Use of other acute migraine medications within a specified timeframe.
-
Certain concomitant medications.
Data Analysis:
-
Efficacy analyses were typically performed on the intention-to-treat population.
-
Logistic regression models were often used to compare the proportion of responders between treatment groups.
This compound: A Preclinical Investigation of CGRP Receptor Antagonism
This compound has been used in various preclinical models to understand the role of CGRP. A common experimental setup involves evaluating its ability to block CGRP-induced responses in isolated tissues or cell cultures.
Objective: To determine the potency of this compound in antagonizing the effects of CGRP at its receptor.
Experimental Model:
-
Cell-based assays: Human cell lines (e.g., SK-N-MC) endogenously expressing the CGRP receptor, or engineered cell lines overexpressing the receptor components (CLR and RAMP1).
-
Isolated tissue preparations: Animal tissues known to respond to CGRP, such as isolated arteries, can be used to measure vasodilation.
Methodology (Cell-based cAMP Assay):
-
Cell Culture: CGRP receptor-expressing cells are cultured to an appropriate density in multi-well plates.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Stimulation with Agonist: A fixed concentration of CGRP is added to the wells to stimulate the CGRP receptor.
-
Measurement of cAMP: The activation of the CGRP receptor leads to an increase in intracellular cyclic AMP (cAMP). After a specific incubation time, the cells are lysed, and the amount of cAMP produced is measured using a suitable assay (e.g., ELISA or HTRF).
-
Data Analysis: The ability of this compound to inhibit the CGRP-induced cAMP production is determined. An IC50 value (the concentration of antagonist that inhibits 50% of the maximal CGRP response) is calculated to quantify the potency of this compound.
The CGRP Signaling Pathway and Mechanism of Action
Both telcagepant and this compound act by blocking the CGRP receptor. This receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[7][9][10] When CGRP binds to this receptor, it initiates a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cAMP.[9] This signaling in the trigeminal nervous system is associated with vasodilation and neurogenic inflammation, contributing to the pain of a migraine attack.[10] CGRP receptor antagonists like telcagepant and this compound competitively bind to the receptor, preventing CGRP from binding and thereby blocking its downstream effects.
Conclusion
The comparison between telcagepant and this compound offers a valuable perspective on the journey of a drug from a preclinical tool to a potential therapeutic. Telcagepant's story underscores the critical importance of long-term safety, even for a compound with proven efficacy. Its clinical data provides a rich resource for understanding the therapeutic potential and challenges of CGRP receptor antagonism in the acute treatment of migraine.
This compound, while not a clinical candidate, represents the foundational research that enables the development of new therapeutics. Its use in preclinical models has contributed to the fundamental understanding of the CGRP system's role in migraine and other pain states. For researchers and drug development professionals, the distinct profiles of these two molecules highlight the different types of data and experimental approaches required at each stage of the drug discovery and development process. The continued exploration of CGRP antagonists, building on the lessons learned from compounds like telcagepant and the foundational knowledge gained from tools like this compound, holds promise for the future of migraine treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics, pharmacodynamics, and safety of a prostaglandin D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. droracle.ai [droracle.ai]
- 7. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Experts recommend calcitonin gene-related peptide targeting therapies as first-line treatment for migraine [pharmacist.com]
- 9. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceofmigraine.com [scienceofmigraine.com]
The Role of SB 268262 as a Negative Control in CGRP Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Calcitonin Gene-Related Peptide (CGRP) research, the validation of experimental findings hinges on the specificity of the tools employed. While potent antagonists are crucial for elucidating the physiological roles of CGRP, a reliable negative control is equally indispensable for confirming that observed effects are indeed mediated by the CGRP receptor. This guide provides a comprehensive comparison of SB 268262, a selective CGRP receptor antagonist, with other key antagonists, and clarifies its role in ensuring the rigor of CGRP studies. Although not an inert compound, this compound's potent and selective antagonistic activity allows it to function as a crucial tool to confirm CGRP pathway specificity, effectively serving as a "negative control" for off-target effects.
Comparative Analysis of CGRP Receptor Antagonists
The following tables summarize the in vitro binding affinities and functional potencies of this compound in comparison to other well-characterized CGRP receptor antagonists. It is important to note that direct comparisons are best made when data is generated within the same study under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this in mind.
Table 1: Comparative Binding Affinities of CGRP Receptor Antagonists
| Compound | Target | Cell Line/Tissue | Radioligand | Assay Type | Ki (nM) | IC50 (nM) | Citation |
| This compound | Human CGRP1 Receptor | SK-N-MC Membranes | [125I]hCGRP | Radioligand Binding | - | 0.24 | |
| Olcegepant (BIBN 4096) | Human CGRP Receptor | - | - | - | 0.014 | 0.03 | |
| Telcagepant (MK-0974) | Human CGRP Receptor | - | - | Radioligand Binding | 0.77 | - | [1] |
| Rimegepant (BMS-927711) | Human CGRP Receptor | - | - | - | 0.027 | 0.14 | |
| Ubrogepant (MK-1602) | Human CGRP Receptor | SK-N-MC Membranes | - | Ligand Binding | 0.067 | - | [2] |
| CGRP (8-37) (human) | Human CGRP Receptor | - | [125I]-hCGRP | Radioligand Binding | 0.5 | - | [3] |
Table 2: Comparative Functional Potencies of CGRP Receptor Antagonists
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Citation |
| This compound | Human CGRP1 Receptor | SK-N-MC Membranes | Adenylyl Cyclase Stimulation | 0.83 | |
| Olcegepant (BIBN 4096) | Human CGRP Receptor | - | cAMP response | - | |
| Telcagepant (MK-0974) | Human CGRP Receptor | HEK293 cells | cAMP response | 2.2 | [1] |
| Rimegepant (BMS-927711) | Human CGRP Receptor | - | cAMP response | - | |
| Ubrogepant (MK-1602) | Human CGRP Receptor | - | cAMP response | 0.08 | [2] |
| CGRP (8-37) (human) | Human CGRP Receptor | L6 cells | Adenylyl Cyclase Stimulation | - (Kd ~5) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key in vitro assays used to characterize CGRP receptor antagonists.
CGRP Receptor Radioligand Binding Assay
This protocol is a generalized procedure based on methodologies described in the literature[3][4].
-
Membrane Preparation:
-
Cells expressing the CGRP receptor (e.g., SK-N-MC) are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a microplate, incubate the cell membranes with a fixed concentration of a radiolabeled CGRP analog (e.g., [125I]-hCGRP).
-
Add increasing concentrations of the unlabeled competitor compound (e.g., this compound or other antagonists).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
CGRP-Mediated cAMP Accumulation Assay
This protocol is a generalized procedure based on methodologies described in the literature[5][6][7].
-
Cell Culture and Plating:
-
Culture cells expressing the CGRP receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the antagonist (e.g., this compound) and incubate for a defined period.
-
Stimulate the cells with a fixed concentration of CGRP (typically the EC80) for a specified time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the CGRP-stimulated cAMP production) using non-linear regression.
-
Visualizing CGRP Signaling and Experimental Design
The following diagrams, generated using the DOT language, illustrate key concepts in CGRP research and the role of a selective antagonist like this compound.
Conclusion
This compound is a potent and selective CGRP receptor antagonist that serves as an invaluable tool in CGRP research. While not a classic "negative control" in the sense of being an inert molecule, its specific mechanism of action allows researchers to confidently attribute a biological response to the CGRP pathway. By demonstrating that a CGRP-induced effect is blocked by this compound, investigators can effectively rule out off-target effects and validate the CGRP receptor as the mediator of the observed phenomenon. This guide provides the necessary comparative data and experimental context for researchers to appropriately select and utilize this compound and other CGRP antagonists in their studies, ultimately contributing to a more robust understanding of CGRP's role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Ubrogepant: A Potent and Selective Antagonist of the Human Calcitonin Gene‒Related Peptide Receptor PMID: 31992609 | MedChemExpress [medchemexpress.eu]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 7. resources.revvity.com [resources.revvity.com]
Unveiling the Selectivity of SB 268262: A Comparative Guide to Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the cross-reactivity of SB 268262, a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) type 1 receptor, with other key physiological receptors. The data presented herein is crucial for the accurate interpretation of experimental results and for guiding the development of novel therapeutics.
This compound is widely recognized for its high affinity for the CGRP1 receptor, potently inhibiting CGRP-mediated signaling. Specifically, it demonstrates an IC50 of 0.24 nM in radioligand binding assays and an IC50 of 0.83 nM in functional assays measuring the inhibition of CGRP-activated adenylyl cyclase in SK-N-MC cell membranes. To ensure its utility as a selective antagonist, it is essential to evaluate its binding affinity for other receptors. This guide summarizes the available data on the cross-reactivity of this compound and its close structural analog, SB-273779, against a panel of other G-protein coupled receptors (GPCRs).
Comparative Analysis of Receptor Binding Affinity
The following table summarizes the cross-reactivity profile of SB-273779, a close analog of this compound, against a selection of receptors. The data is derived from radioligand binding assays. A higher Ki value or lower percent inhibition at a high concentration indicates weaker binding and thus higher selectivity for the primary target.
| Receptor Family | Receptor Subtype | Ligand Tested | Concentration Tested (µM) | Result |
| Calcitonin Family | Calcitonin | SB-273779 | 3 | No significant affinity |
| Endothelin | Endothelin (unspecified) | SB-273779 | 3 | No significant affinity |
| Angiotensin | Angiotensin II (unspecified) | SB-273779 | 3 | No significant affinity |
| Adrenergic | Alpha-adrenergic (unspecified) | SB-273779 | 3 | No significant affinity |
Data sourced from Aiyar et al. (2001). J.Pharmacol.Exp.Ther. 296 768.
The available data for the structurally related compound SB-273779 indicates a high degree of selectivity for the CGRP1 receptor, with no significant off-target binding observed at a concentration of 3 µM for the tested receptors. This suggests that this compound is also likely to exhibit a favorable selectivity profile.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the methods used to assess receptor binding, the following diagrams illustrate the CGRP signaling pathway and a typical radioligand binding assay workflow.
Reproducibility of SB 268262 Experimental Results: A Comparative Guide to CGRP Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for SB 268262, a selective non-peptide CGRP1 receptor antagonist, and other key alternatives in the field of Calcitonin Gene-Related Peptide (CGRP) receptor antagonism. The objective is to offer a clear, data-driven overview to aid in experimental design and drug development efforts, with a focus on the reproducibility of published findings.
Executive Summary
This compound has been characterized as a potent CGRP receptor antagonist. However, a comprehensive review of the available scientific literature reveals a lack of dedicated studies specifically aimed at reproducing the initial experimental findings. The majority of the data for this compound originates from its initial pharmacological characterization. In contrast, a newer class of CGRP receptor antagonists, known as 'gepants', and peptide-based antagonists have been extensively studied, providing a more robust dataset for comparison. This guide summarizes the available quantitative data, outlines common experimental protocols, and presents key signaling pathways and workflows to provide a thorough comparative landscape.
Data Presentation: Quantitative Comparison of CGRP Receptor Antagonists
The following tables summarize the binding affinity (Ki) and functional inhibitory potency (IC50) of this compound and a selection of alternative CGRP receptor antagonists. This data is compiled from various independent studies and manufacturer datasheets, offering a quantitative basis for comparison.
Table 1: Binding Affinity (Ki) of CGRP Receptor Antagonists
| Compound | Receptor/Cell Line | Ki (nM) | Reference |
| This compound | SK-N-MC cell membranes | Not explicitly provided as Ki, see IC50 | [1] |
| CGRP(8-37) | CGRP1 Receptor | 3.2 | [2] |
| CGRP(8-37) | Uncoupled CGRP Receptor | 96.7 ± 2.4 | [3] |
| CGRP(8-37) | Gs-coupled CGRP Receptor | 92.1 ± 1.2 | [3] |
| Olcegepant (BIBN-4096BS) | Human CGRP Receptor | 0.0144 ± 0.0063 | [4] |
| Telcagepant (B1682995) (MK-0974) | Human CGRP Receptor | 0.77 | [5] |
| Telcagepant (MK-0974) | Rhesus CGRP Receptor | 1.2 | [5] |
| Ubrogepant | Native Human CGRP Receptor | 0.067 | [6] |
| Ubrogepant | Cloned Human CGRP Receptor | 0.070 | [6] |
| Rimegepant (BMS-927711) | hCGRP Receptor | 0.027 | [7] |
| Atogepant (MK-8031) | Cloned Human CGRP Receptor | 0.015 ± 0.002 | [8] |
| Atogepant (MK-8031) | Native Human CGRP Receptor | 0.026 ± 0.005 | [8] |
Table 2: Functional Potency (IC50) of CGRP Receptor Antagonists
| Compound | Assay | IC50 (nM) | Reference |
| This compound | [125I]CGRP binding inhibition (SK-N-MC cells) | 0.24 | [1] |
| This compound | CGRP-activated adenylyl cyclase (SK-N-MC cells) | 0.83 | [1] |
| Olcegepant (BIBN-4096BS) | Human CGRP Receptor | 0.03 | [4] |
| Telcagepant (MK-0974) | Human α-CGRP-stimulated cAMP response (HEK293 cells) | 2.2 | [5] |
| Ubrogepant | Human α-CGRP–stimulated cAMP response | 0.08 | [6] |
| Rimegepant (BMS-927711) | hCGRP Receptor | 0.14 | [7] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Membrane Preparation:
-
Cells expressing the CGRP receptor (e.g., SK-N-MC or transfected HEK293 cells) are cultured and harvested.
-
Cells are lysed, and the cell membranes are isolated through centrifugation.
-
The protein concentration of the membrane preparation is determined.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled CGRP analog (e.g., [125I]CGRP) is incubated with the cell membrane preparation.
-
A range of concentrations of the unlabeled antagonist (e.g., this compound or an alternative) is added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the radioligand binding (IC50).
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (General Protocol)
This functional assay measures the ability of an antagonist to block the downstream signaling of the CGRP receptor, which is coupled to the production of cyclic AMP (cAMP).
-
Cell Culture and Treatment:
-
Cells expressing the CGRP receptor are seeded in multi-well plates.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then treated with varying concentrations of the antagonist.
-
-
Stimulation:
-
After a short incubation with the antagonist, the cells are stimulated with a fixed concentration of CGRP to activate the receptors and induce cAMP production.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis:
-
The data is plotted to generate a dose-response curve, and the concentration of the antagonist that inhibits 50% of the CGRP-induced cAMP production (IC50) is determined.
-
Mandatory Visualization
CGRP Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CGRP receptor and the mechanism of action of its antagonists.
Caption: CGRP receptor signaling and antagonist inhibition.
Experimental Workflow for Antagonist Characterization
This diagram outlines the general workflow for characterizing a novel CGRP receptor antagonist.
Caption: Workflow for CGRP antagonist characterization.
Conclusion
While this compound demonstrates potent CGRP receptor antagonism in initial characterization studies, the lack of publicly available, detailed reproduction studies makes a direct assessment of the reproducibility of its experimental results challenging. The extensive research on newer CGRP antagonists, particularly the 'gepants', provides a wealth of comparative data and more thoroughly documented experimental methodologies. For researchers in this field, it is recommended to reference the broader literature on CGRP antagonists to design robust and reproducible experiments. The provided data tables and generalized protocols serve as a valuable starting point for comparative analysis and future research endeavors.
References
- 1. A calcitonin gene-related peptide (CGRP) antagonist (CGRP8-37) inhibits microvascular responses induced by CGRP and capsaicin in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atogepant for Pediatric Migraine · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Olcegepant blocks neurogenic and non‐neurogenic CGRPergic vasodepressor responses and facilitates noradrenergic vasopressor responses in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. schmerzklinik.de [schmerzklinik.de]
- 6. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rimegepant for Migraine Prevention · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Randomized, controlled trial of telcagepant for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of SB 268262 Target Engagement: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of in vivo methods to validate the target engagement of SB 268262, a selective non-peptide CGRP1 receptor antagonist, with other clinically relevant CGRP antagonists. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform preclinical and clinical research strategies.
At a Glance: this compound and its Alternatives
This compound is a potent tool for investigating the role of the Calcitonin Gene-Related Peptide (CGRP) pathway in various physiological and pathological processes. While extensively used in preclinical research, its in vivo target engagement has not been as thoroughly documented in publicly available literature as that of clinically approved CGRP antagonists, such as the "gepants" (e.g., telcagepant (B1682995), ubrogepant, rimegepant, and atogepant). This guide will delve into established in vivo validation techniques and compare the available data for these compounds.
CGRP Signaling and Antagonist Mechanism of Action
The diagram below illustrates the signaling cascade initiated by CGRP and the mechanism by which antagonists like this compound intervene. CGRP, released from nerve endings, binds to its receptor, a complex of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling involved in processes such as vasodilation and pain transmission. CGRP receptor antagonists competitively block CGRP from binding to its receptor, thereby inhibiting this signaling cascade.
Caption: CGRP signaling pathway and the inhibitory action of receptor antagonists.
Quantitative Comparison of In Vivo Target Engagement
The following table summarizes key quantitative data from in vivo studies validating the target engagement of various CGRP receptor antagonists.
| Method | Compound | Species | Dose | Key Finding |
| Receptor Occupancy (PET) | Telcagepant | Human | 140 mg | Low central CGRP receptor occupancy (~10%) at a clinically efficacious dose.[1][2] |
| Pharmacodynamics (CIDV) | Telcagepant | Human | 300 mg | Significant inhibition of capsaicin-induced dermal vasodilation.[3][4] |
| Pharmacodynamics (CIDV) | MK-3207 | Human | Multiple | Dose-dependent inhibition of capsaicin-induced dermal vasodilation.[5] |
| Clinical Efficacy | Ubrogepant | Human | 50 mg & 100 mg | 2-hour pain freedom in ~20-21% of migraine patients. |
| Clinical Efficacy | Rimegepant | Human | 75 mg | 2-hour pain freedom in ~21% of migraine patients.[6] |
| Clinical Efficacy | Atogepant | Human | 10, 30, 60 mg | Significant reduction in mean monthly migraine days.[6] |
Key Experimental Protocols for In Vivo Validation
Two primary methodologies have been instrumental in validating the in vivo target engagement of CGRP receptor antagonists: Positron Emission Tomography (PET) for direct measurement of receptor occupancy and the Capsaicin-Induced Dermal Vasodilation (CIDV) model as a pharmacodynamic readout.
Positron Emission Tomography (PET) for CGRP Receptor Occupancy
This technique provides a quantitative measure of the extent to which a drug binds to its target receptor in the living brain.
Experimental Workflow:
Caption: Experimental workflow for a PET receptor occupancy study.
Detailed Methodology:
-
Subject Selection and Baseline Scan: Healthy volunteers or animal models (e.g., rhesus monkeys) undergo a baseline PET scan using a radiolabeled tracer specific to the CGRP receptor, such as [11C]MK-4232.[1][2] This initial scan measures the baseline receptor availability.
-
Drug Administration: The CGRP antagonist being tested is administered, typically orally or intravenously.
-
Post-Dose Scan: After a predetermined time to allow for drug distribution, a second PET scan is performed.
-
Data Analysis: The PET images from the baseline and post-dose scans are compared. The reduction in the tracer's signal in the post-dose scan indicates displacement of the tracer by the drug, allowing for the calculation of receptor occupancy percentage. This is often correlated with the plasma concentration of the drug to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1]
Capsaicin-Induced Dermal Vasodilation (CIDV) Model
This pharmacodynamic model assesses the ability of a CGRP antagonist to inhibit a CGRP-mediated physiological response in vivo.
Experimental Workflow:
Caption: Experimental workflow for the CIDV model.
Detailed Methodology:
-
Drug Administration: The test compound (e.g., this compound or an alternative) or a placebo is administered to the subject.
-
Capsaicin Application: A solution of capsaicin is applied topically to a specified area of the skin, typically the forearm.[3][7][8] Capsaicin activates sensory nerves, causing the local release of CGRP and subsequent vasodilation.
-
Blood Flow Measurement: The resulting increase in dermal blood flow is non-invasively measured using laser Doppler imaging.[3][8]
-
Data Analysis: The degree of vasodilation in the presence of the CGRP antagonist is compared to the response with placebo. The percentage of inhibition of the capsaicin-induced vasodilation serves as a measure of the in vivo target engagement and pharmacodynamic activity of the antagonist.[3][5]
Comparison and Alternatives to this compound
| Feature | This compound | "Gepants" (e.g., Telcagepant, Ubrogepant, Rimegepant, Atogepant) | Monoclonal Antibodies (e.g., Erenumab, Fremanezumab) |
| Molecule Type | Small Molecule | Small Molecule | Large Molecule (Antibody) |
| Target | CGRP Receptor | CGRP Receptor | CGRP Ligand or Receptor |
| Primary Application | Preclinical Research Tool | Acute and/or Preventive Migraine Treatment | Preventive Migraine Treatment |
| In Vivo Target Engagement Data | Limited in public domain | Extensive (PET, CIDV, clinical trials)[1][3][6] | Extensive (Clinical trials) |
| Advantages | High in vitro potency and selectivity | Oral bioavailability, proven clinical efficacy | Long half-life, infrequent dosing |
| Limitations | Lack of extensive public in vivo data | Potential for off-target effects (though newer generations are improved) | Parenteral administration, potential immunogenicity |
Conclusion
While this compound remains a cornerstone for in vitro and early-stage in vivo research on the CGRP system, a thorough in vivo validation of its target engagement is essential for translational studies. The established methodologies of PET imaging for receptor occupancy and the capsaicin-induced dermal vasodilation model, which have been successfully employed for clinically approved CGRP antagonists, provide a clear and robust framework for such validation. The comparative data presented in this guide highlights the importance of these techniques in establishing dose-response relationships and confirming the mechanism of action in a living system. For researchers working with this compound or developing novel CGRP antagonists, adopting these validated in vivo assays is a critical step in advancing their candidates toward clinical application.
References
- 1. In vivo quantification of calcitonin gene-related peptide receptor occupancy by telcagepant in rhesus monkey and human brain using the positron emission tomography tracer [11C]MK-4232 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by MK-3207, an oral calcitonin gene related peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: SB 268262 and Rimegepant
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of two small molecule calcitonin gene-related peptide (CGRP) receptor antagonists: SB 268262, a preclinical investigational compound, and rimegepant (B610484), an FDA-approved medication for the treatment of migraine. This document outlines their pharmacological profiles, supported by available experimental data, and includes detailed methodologies for key experiments to facilitate further research and development in this therapeutic area.
Introduction
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in the pathophysiology of migraine.[1] It is a potent vasodilator and is involved in pain transmission.[1] Antagonism of the CGRP receptor has emerged as a key therapeutic strategy for migraine. This guide focuses on a comparative analysis of this compound and rimegepant, two non-peptide CGRP receptor antagonists, often referred to as "gepants." Rimegepant (Nurtec ODT) is a clinically approved drug for both acute and preventive treatment of migraine, while this compound is a research compound that has been characterized in preclinical studies.[2][3]
Mechanism of Action
Both this compound and rimegepant exert their therapeutic effects by competitively blocking the CGRP receptor, thereby preventing the binding of the endogenous CGRP ligand.[3][4] This action inhibits the downstream signaling pathways that lead to vasodilation and pain signaling associated with migraine attacks.
Pharmacological Profile: A Comparative Overview
The following tables summarize the available quantitative data for this compound and rimegepant, providing a side-by-side comparison of their in vitro and in vivo pharmacological properties.
In Vitro Pharmacology
| Parameter | This compound | Rimegepant |
| Target | Selective non-peptide CGRP1 antagonist | CGRP receptor antagonist |
| Binding Affinity (IC50) | 0.24 nM ([¹²⁵I]CGRP binding in SK-N-MC cell membranes)[5] | - |
| Binding Affinity (Ki) | - | 0.0329 nM (human CGRP receptor)[6] |
| Functional Antagonism (IC50) | 0.83 nM (CGRP-activated adenylyl cyclase in SK-N-MC cell membranes)[5] | - |
| Functional Antagonism (pIC50) | - | 11.30 (CGRP-induced currents in Xenopus oocytes expressing human CGRP receptor)[7] |
Preclinical Pharmacokinetics
| Parameter | This compound | Rimegepant |
| Animal Models | Data not readily available in public domain | Rat, Dog, Cynomolgus Monkey[6] |
| Half-life (t½) | Data not readily available in public domain | Rat: 1.8 h (IV), Dog: 3.1 h (IV), Monkey: 2.8 h (IV)[6] |
| Volume of Distribution (Vd) | Data not readily available in public domain | Rat: 2.7 L/kg (IV), Dog: 0.9 L/kg (IV), Monkey: 1.2 L/kg (IV)[6] |
| Clearance (Cl) | Data not readily available in public domain | Rat: 51.0 mL/min/kg (IV), Dog: 7.8 mL/min/kg (IV), Monkey: 12.2 mL/min/kg (IV)[6] |
| Time to Maximum Concentration (Tmax) | Data not readily available in public domain | Rat: 1.7 h (PO), Monkey: 3.3 h (PO)[6] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to allow for replication and further investigation.
CGRP Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of a test compound for the CGRP receptor.
General Protocol:
-
Membrane Preparation:
-
Culture cells endogenously expressing the CGRP receptor (e.g., SK-N-MC human neuroblastoma cells) or cells transiently or stably transfected with the human CGRP receptor (CLR/RAMP1).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]-hCGRP).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or rimegepant).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Determine the non-specific binding in the presence of a high concentration of unlabeled CGRP.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
CGRP-Mediated cAMP Functional Assay
Objective: To determine the functional antagonist activity of a test compound by measuring its ability to inhibit CGRP-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production.
General Protocol:
-
Cell Culture:
-
Culture cells expressing the CGRP receptor (e.g., SK-N-MC cells or transfected CHO cells) in appropriate media.
-
Seed the cells into 96-well plates and allow them to attach overnight.
-
-
cAMP Assay:
-
Wash the cells with a pre-warmed assay buffer.
-
Pre-incubate the cells with increasing concentrations of the test compound (e.g., this compound or rimegepant) for a defined period.
-
Stimulate the cells with a fixed concentration of CGRP (typically at its EC80 concentration) for a specific time at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of the CGRP response against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that produces 50% of its maximal inhibition) using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the CGRP signaling pathway and the general workflows for the described experimental protocols.
Caption: CGRP signaling pathway and the inhibitory action of antagonists.
Caption: Workflow for a CGRP receptor radioligand binding assay.
Caption: Workflow for a CGRP-mediated cAMP functional assay.
Conclusion
This comparative guide provides a detailed overview of the pharmacological properties of this compound and rimegepant. Rimegepant is a well-characterized, clinically effective CGRP receptor antagonist with high binding affinity and potent functional antagonism. The available data for this compound indicates it is also a selective CGRP1 receptor antagonist, though with lower potency compared to rimegepant based on the presented in vitro data. The provided experimental protocols and diagrams serve as a resource for researchers in the field of migraine therapeutics and CGRP receptor pharmacology. Further preclinical and clinical investigation of novel CGRP receptor antagonists is warranted to expand the therapeutic options for individuals suffering from migraine.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of BMS-846372, a Potent and Orally Active Human CGRP Receptor Antagonist for the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CGRP receptor antagonist peptide formulated for nasal administration to treat migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-peptidic antagonists of the CGRP receptor, BIBN4096BS and MK-0974, interact with the calcitonin receptor-like receptor via methionine-42 and RAMP1 via tryptophan-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of SB-273779, a nonpeptide calcitonin gene-related peptide 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Gel-forming antagonist provides a lasting effect on CGRP-induced vasodilation [frontiersin.org]
A Head-to-Head Comparison of Small Molecule CGRP Antagonists for Migraine Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of migraine treatment has been revolutionized by the advent of therapies targeting the calcitonin gene-related peptide (CGRP) pathway. Small molecule CGRP receptor antagonists, also known as "gepants," represent a significant advancement, offering acute and preventive treatment options with a distinct mechanism of action compared to triptans and monoclonal antibodies. This guide provides a detailed head-to-head comparison of four prominent small molecule CGRP antagonists: ubrogepant (B612305), rimegepant, atogepant, and zavegepant (B3321351), focusing on their pharmacological properties, clinical efficacy, and the experimental methodologies used for their characterization.
Mechanism of Action: The CGRP Signaling Pathway
Calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine. It is released from trigeminal nerve endings and binds to its receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This binding initiates a signaling cascade, primarily through the Gαs protein subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent protein kinase A (PKA) activation. This cascade contributes to vasodilation, neurogenic inflammation, and pain signal transmission, all of which are hallmarks of a migraine attack. Small molecule CGRP antagonists act as competitive antagonists at the CGRP receptor, preventing CGRP from binding and thereby inhibiting its downstream effects.
Quantitative Data Comparison
The following tables summarize the available quantitative data for ubrogepant, rimegepant, atogepant, and zavegepant, facilitating a direct comparison of their pharmacological and clinical properties.
Table 1: In Vitro Pharmacology
This table presents the binding affinity (Ki) and functional potency (IC50) of the CGRP antagonists at the human CGRP receptor. Lower values indicate higher affinity and potency.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| Ubrogepant | 0.070[1] | 0.08[1] |
| Rimegepant | 0.027[2] | ~1.4 (pIC50 = 8.85) |
| Atogepant | 0.015-0.026[3] | Data not available |
| Zavegepant | 0.023 (23 pM)[4] | Data not available |
Note: Data are compiled from various sources and may not be directly comparable due to different experimental conditions.
Table 2: Comparative Pharmacokinetics
This table outlines key pharmacokinetic parameters for the orally administered antagonists. Zavegepant is administered intranasally, which influences its pharmacokinetic profile.
| Parameter | Ubrogepant | Rimegepant | Atogepant | Zavegepant (Intranasal) |
| Tmax (hours) | ~1.5[1] | ~1.5[1] | 1-2 | ~0.5[5] |
| Cmax (ng/mL) | Varies with dose | Varies with dose | Varies with dose | Varies with dose |
| Half-life (hours) | 5-7 | ~11[1] | ~11[1] | Data not available |
| Bioavailability (%) | Data not available | Data not available | Data not available | ~5[5] |
| Protein Binding (%) | ~87 | ~96[1] | Data not available | ~90[6] |
Note: Pharmacokinetic parameters can vary based on the patient population and study design.
Table 3: Clinical Efficacy for Acute Migraine Treatment
This table presents key efficacy endpoints from clinical trials for the acute treatment of migraine. The data represents the percentage of patients achieving the endpoint at 2 hours post-dose, with the placebo effect subtracted to show the therapeutic gain.
| Efficacy Endpoint | Ubrogepant (50mg/100mg) | Rimegepant (75mg) | Zavegepant (10mg) |
| Pain Freedom at 2h (Placebo-Subtracted) | 7.4% / 9.4%[7] | 10.2% | 8.0% |
| Freedom from Most Bothersome Symptom at 2h (Placebo-Subtracted) | 10.8% / 9.9%[7] | 12.4%[1] | 8.5% |
| Number Needed to Treat (NNT) for Pain Freedom at 2h | 12[3] | 9[3] | 11[3] |
Note: Atogepant is primarily indicated for the preventive treatment of migraine and is therefore not included in this acute treatment comparison. Clinical trial data can vary based on the specific study population and design.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize small molecule CGRP antagonists.
Experimental Workflow for CGRP Antagonist Characterization
The development and characterization of a novel CGRP antagonist typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Protocol: CGRP Receptor Competitive Binding Assay
This protocol describes a radioligand binding assay to determine the affinity (Ki) of a test compound for the CGRP receptor.
1. Materials:
-
Cell membranes prepared from cells expressing the human CGRP receptor (e.g., SK-N-MC cells or transfected HEK293 cells).
-
Radioligand: [¹²⁵I]-CGRP.
-
Test compounds (small molecule CGRP antagonists).
-
Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (typically 10-20 µg of protein per well).
-
Test compound at various concentrations or vehicle (for total binding).
-
A non-specific binding control (e.g., a high concentration of unlabeled CGRP).
-
A fixed concentration of [¹²⁵I]-CGRP (typically at a concentration close to its Kd).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: CGRP Functional Assay (cAMP Accumulation)
This protocol measures the ability of a test compound to inhibit CGRP-stimulated cAMP production in whole cells.
1. Materials:
-
Whole cells expressing the human CGRP receptor (e.g., SK-N-MC or transfected CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
-
Human α-CGRP.
-
Test compounds (small molecule CGRP antagonists).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
Lysis buffer (provided with the cAMP kit).
-
96-well cell culture plates.
2. Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with stimulation buffer.
-
Pre-incubate the cells with the test compound at various concentrations or vehicle in stimulation buffer containing a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells by adding a fixed concentration of human α-CGRP (typically at its EC80 concentration to elicit a robust response) to each well.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.
-
Terminate the stimulation by aspirating the buffer and lysing the cells with the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the percentage of inhibition of the CGRP-stimulated cAMP response against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the maximal CGRP response) using non-linear regression analysis.
This guide provides a comparative overview of small molecule CGRP antagonists based on currently available data. As the field continues to evolve, further head-to-head clinical trials and standardized in vitro assays will be invaluable for a more definitive comparison of these important therapeutic agents.
References
- 1. New Generation Gepants: Migraine Acute and Preventive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-head relief: ubrogepant, rimegepant, and zavegepant in migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zavegepant: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Zavegepant | C36H46N8O3 | CID 53472683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. More phase 3 ubrogepant data published as FDA decision nears | MDedge [mdedge.com]
- 7. researchgate.net [researchgate.net]
Navigating Triptan Resistance: A Comparative Guide to Novel Migraine Therapies
For researchers, scientists, and drug development professionals navigating the challenge of triptan-resistant migraine, this guide offers a comparative overview of emerging therapeutic alternatives. Triptan resistance, a significant clinical hurdle, necessitates the exploration of novel mechanisms of action. This document provides a data-driven comparison of newer agents, focusing on their efficacy in patient populations with an inadequate response to triptans.
This guide synthesizes data from pivotal clinical trials, presenting a clear comparison of efficacy, alongside detailed experimental protocols and visual representations of the underlying signaling pathways and trial designs.
Efficacy in Triptan-Resistant Populations: A Quantitative Comparison
The following tables summarize the efficacy of several novel migraine treatments in patients who have a history of inadequate response to or intolerance of triptans. The primary endpoints of 2-hour pain freedom and freedom from the most bothersome symptom (MBS) are presented to allow for a direct comparison of clinical performance.
Table 1: Efficacy of Gepants in Triptan-Insufficient Responders
| Drug (Dosage) | Trial(s) | 2-Hour Pain Freedom (Drug %) | 2-Hour Pain Freedom (Placebo %) | 2-Hour MBS Freedom (Drug %) | 2-Hour MBS Freedom (Placebo %) |
| Ubrogepant (50 mg) | ACHIEVE I & II (Pooled)[1][2] | 16% | 8% | 36% | 23% |
| Rimegepant (B610484) (75 mg) | Phase 3 (Pooled) | 21.8% (≥1 triptan failure) | 12.6% (≥1 triptan failure) | 41.0% (≥1 triptan failure) | 29.9% (≥1 triptan failure) |
| Zavegepant (10 mg Nasal Spray) | Phase 2/3 (Pooled)[3] | 21.8% (≥1 triptan failure) | 12.6% (≥1 triptan failure) | 41.0% (≥1 triptan failure) | 29.9% (≥1 triptan failure) |
Table 2: Efficacy of Ditans in Triptan-Insufficient Responders
| Drug (Dosage) | Trial | 2-Hour Pain Freedom (Drug %) | 2-Hour Pain Freedom (Placebo %) | 2-Hour MBS Freedom (Drug %) | 2-Hour MBS Freedom (Placebo %) |
| Lasmiditan (B1674530) (100 mg) | CENTURION[1][4][5] | 25.8% | 8.4% | Not Reported | Not Reported |
| Lasmiditan (200 mg) | CENTURION[1][4][5] | 29.3% | 8.4% | Not Reported | Not Reported |
Understanding the Mechanisms: Signaling Pathways in Migraine Therapy
To appreciate the rationale behind these alternative therapies, it is crucial to understand their distinct mechanisms of action compared to triptans.
Triptan Mechanism of Action
Triptans are agonists of serotonin (B10506) 5-HT1B and 5-HT1D receptors. Their therapeutic effect is believed to stem from three primary actions: cranial vasoconstriction, inhibition of neuropeptide release from trigeminal nerve endings, and reduction of pain signal transmission in the brainstem.[2][6]
CGRP Antagonist (Gepant) Mechanism of Action
Gepants are small molecule antagonists of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is released from trigeminal neurons and is a potent vasodilator implicated in the pain of migraine.[7][8][9] By blocking the CGRP receptor, gepants prevent the downstream effects of CGRP, including vasodilation and pain signal transmission, without causing vasoconstriction.[10]
Experimental Protocols: A Look Inside the Pivotal Trials
The efficacy data presented is derived from rigorously designed clinical trials. Below are the generalized protocols for the key studies cited.
Definition of Triptan-Resistant/-Insufficient Responder
A standardized definition of triptan failure is crucial for interpreting clinical trial data. The European Headache Federation (EHF) has proposed the following classifications[4][11][12]:
-
Triptan Non-Responder: Failure of a single triptan to provide effective treatment in at least three out of four migraine attacks. Effective treatment is defined as restoration of well-being within 2 hours and for at least 24 hours, encompassing improvement in headache, relief of non-pain symptoms, and absence of adverse events.[12]
-
Triptan-Resistant: Failure of at least two different triptans.[4]
-
Triptan-Refractory: Failure of at least three different triptans, including a subcutaneous formulation.[4]
In the clinical trials summarized, a "triptan-insufficient responder" or "triptan non-responder" was generally defined as a patient with a history of insufficient efficacy or tolerability to at least one or two triptans.[13][14]
Generalized Phase 3 Clinical Trial Workflow for Acute Migraine Treatment in Triptan-Resistant Patients
The following diagram illustrates a typical workflow for a Phase 3, randomized, double-blind, placebo-controlled trial evaluating a novel acute migraine treatment in a triptan-resistant population.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Triptan - Wikipedia [en.wikipedia.org]
- 3. Safety and efficacy of rimegepant orally disintegrating tablet for the acute treatment of migraine in China and South Korea: a phase 3, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, controlled trial of lasmiditan over four migraine attacks: Findings from the CENTURION study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, controlled trial of lasmiditan over four migraine attacks: Findings from the CENTURION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. CGRP mechanism antagonists and migraine management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CGRP Receptor Antagonists in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-CGRP migraine treatment: How does it work? [medicalnewstoday.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rimegepant offers relief from migraine in phase 3 trial [medscape.co.uk]
- 14. Ubrogepant for the Acute Treatment of Migraine: Pooled Efficacy, Safety, and Tolerability From the ACHIEVE I and ACHIEVE II Phase 3 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SB 268262 and Other CGRP Receptor Antagonists for Treatment Efficacy
This guide provides a detailed comparison of the calcitonin gene-related peptide (CGRP) receptor antagonist SB 268262 with other notable CGRP inhibitors. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of treatment effects supported by experimental data.
Introduction to CGRP and its Role in Pathophysiology
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in various physiological processes, including vasodilation and pain transmission. Elevated levels of CGRP have been associated with the pathophysiology of migraine and other pain-related disorders. Consequently, antagonists of the CGRP receptor have emerged as a promising therapeutic class for the management of these conditions.
This compound is a selective, non-peptide antagonist of the CGRP type 1 (CGRP1) receptor. Its efficacy is primarily attributed to its ability to block the signaling cascade initiated by CGRP binding to its receptor, a key mechanism in the modulation of neuronal activity and inflammatory responses.
Mechanism of Action: Inhibition of CGRP Signaling
The primary mechanism of action for this compound and other CGRP antagonists is the competitive blockade of the CGRP receptor. This prevents the binding of endogenous CGRP and subsequently inhibits the downstream signaling pathways. One of the critical pathways affected is the adenylyl cyclase-cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade.
CGRP Receptor Signaling Pathway
The binding of CGRP to its G-protein coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP can modulate the activity of various downstream effectors, contributing to the physiological effects of CGRP.
Comparative Efficacy of CGRP Antagonists
The following tables summarize the available quantitative data for this compound and provide a comparison with other well-characterized CGRP antagonists, olcegepant (B1677202) and telcagepant (B1682995).
Table 1: In Vitro Potency of CGRP Receptor Antagonists
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | [125I]CGRP Binding | SK-N-MC | IC50 | 0.24 nM | [1] |
| This compound | CGRP-activated Adenylyl Cyclase | SK-N-MC | IC50 | 0.83 nM | [1] |
| Olcegepant | CGRP-stimulated cAMP accumulation | - | pA2 | 8.40 ± 0.30 | [2] |
| Telcagepant | CGRP-stimulated cAMP responses | HEK293 | IC50 | nM concentrations | [3] |
IC50: Half-maximal inhibitory concentration. pA2: A measure of antagonist potency.
Table 2: Electrophysiological Effects of this compound
This table details the inhibitory effect of this compound on the potentiation of inhibitory postsynaptic potentials (IPSPs) induced by CGRP in neurons of the bed nucleus of the stria terminalis.
| Treatment Group | Concentration | Effect on CGRP-induced IPSP Potentiation | n | p-value | Reference |
| CGRP (500 nM) alone | - | - | 5 | - | [4] |
| This compound + CGRP (500 nM) | 50 µM | Reduced | 12 | < 0.001 | [4] |
| This compound + CGRP (500 nM) | 500 µM | Reduced | 7 | < 0.01 | [4] |
Experimental Protocols
CGRP-activated Adenylyl Cyclase Assay
This assay measures the ability of a compound to inhibit the CGRP-induced production of cAMP in a cell-based system.
Workflow:
Methodology:
-
Cell Culture: Human neuroblastoma SK-N-MC cells, which endogenously express the CGRP receptor, are cultured to an appropriate density.
-
Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Stimulation: CGRP is then added to the cells to stimulate adenylyl cyclase activity.
-
Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are quantified using a suitable method, such as a competitive binding radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curve for the antagonist is plotted, and the IC50 value is calculated to determine its potency.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is used to measure the electrical properties of individual neurons and assess the effect of compounds on synaptic transmission.
Methodology:
-
Slice Preparation: Brain slices containing the region of interest (e.g., bed nucleus of the stria terminalis) are prepared from rodents.
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron (whole-cell configuration). This allows for the recording of postsynaptic potentials and currents.
-
Stimulation: An electrode is placed to stimulate afferent fibers, evoking synaptic responses in the recorded neuron.
-
Drug Application: CGRP is applied to the bath to potentiate inhibitory postsynaptic potentials (IPSPs). Subsequently, the CGRP antagonist (this compound) is co-applied to determine its effect on the CGRP-induced potentiation.
-
Data Analysis: The amplitudes of the IPSPs are measured before and after drug application to quantify the effect of the antagonist. Statistical analysis is performed to determine the significance of the observed effects.[4]
Comparison with Other CGRP Antagonists
While direct head-to-head clinical trial data for this compound is not available, its in vitro potency can be compared to other non-peptide CGRP antagonists that have been more extensively studied, such as olcegepant and telcagepant.
-
Olcegepant and Telcagepant have demonstrated efficacy in clinical trials for the acute treatment of migraine.[5]
-
The development of telcagepant was discontinued (B1498344) due to concerns about liver toxicity with long-term use.
The high in vitro potency of this compound suggests it is a strong candidate for further investigation. However, comprehensive in vivo studies and clinical trials would be necessary to establish its therapeutic efficacy and safety profile in comparison to approved CGRP antagonists.
Conclusion
This compound is a potent and selective CGRP1 receptor antagonist that effectively inhibits CGRP-induced signaling in vitro and modulates neuronal activity. Its mechanism of action via the blockade of the CGRP receptor and subsequent inhibition of the cAMP pathway is well-established. While direct comparative clinical data are lacking, its high in vitro potency positions it as a significant compound of interest for the development of novel therapeutics for migraine and other CGRP-mediated disorders. Further research is warranted to fully elucidate its clinical potential relative to other CGRP antagonists.
References
- 1. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic effects and safety of olcegepant and telcagepant for migraine: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling SB 268262
Recommended Personal Protective Equipment (PPE)
When handling SB 268262 or similar chemical compounds, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications and Usage |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. Change gloves immediately if contaminated. |
| Eyes | Safety glasses with side shields or safety goggles | Must be ANSI Z87.1 certified. Goggles provide better protection against splashes. |
| Face | Face shield | To be worn in addition to safety glasses or goggles, especially when there is a risk of splashes or when handling larger quantities of the compound in solution. |
| Body | Laboratory coat | A flame-resistant lab coat is advisable. It should be fully buttoned to provide maximum coverage. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | For powdered forms of the compound or when creating solutions, working in a certified chemical fume hood is mandatory to prevent inhalation of airborne particles. |
| Feet | Closed-toe shoes | Shoes should fully cover the feet to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling of this compound
A systematic workflow is essential for the safe handling of chemical compounds. The following procedure outlines the key steps from preparation to disposal.
-
Preparation and Planning:
-
Review all available safety information and establish a clear experimental protocol.
-
Ensure that all necessary PPE is readily available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
Prepare your workspace by ensuring it is clean and uncluttered. If using a chemical fume hood, verify that it is functioning correctly.
-
-
Handling and Use:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid form of this compound, perform this task within a chemical fume hood to minimize inhalation risk.
-
To avoid generating dust, handle the compound gently.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials.
-
-
Spill and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal Plan
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.
-
Waste Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of chemical waste down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
